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An In-Depth Technical Guide to the Pharmacological Properties of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole and its Isomeric Landscape

Abstract This technical guide provides a comprehensive analysis of the pharmacological properties associated with the 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole scaffold. An initial survey of the scientific literature reveals...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the pharmacological properties associated with the 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole scaffold. An initial survey of the scientific literature reveals a significant disparity in the research focus on the isomers of this compound. While direct pharmacological data for the N-substituted isomer, 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole, is notably scarce, its C-substituted counterpart, specifically 3-[2-(pyrrolidin-1-yl)ethyl]indole, has been the subject of extensive investigation. This document will first address the synthesis of N-alkylated indoles, providing the foundational chemistry for accessing the title compound. Subsequently, it will delve into the well-documented pharmacology of the 3-substituted isomer, a potent and selective serotonin 5-HT1D receptor agonist with therapeutic potential in migraine management. By examining the structure-activity relationships (SAR) of these related compounds, this guide offers critical insights for researchers, scientists, and drug development professionals interested in this chemical class.

Introduction: The Indole Scaffold in Drug Discovery

The indole nucleus, a bicyclic structure fusing a benzene ring to a pyrrole ring, is a privileged scaffold in medicinal chemistry.[1][2] This motif is present in a multitude of biologically active natural products, neurotransmitters like serotonin, and synthetic drugs.[3][4] The pyrrolidine ring, a five-membered saturated heterocycle, is also a common feature in many pharmaceuticals, contributing to the molecule's three-dimensional structure and often playing a key role in receptor interactions.[5][6] The combination of these two moieties in 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole presents a molecule of significant interest. However, the pharmacological profile of such a compound is critically dependent on the point of attachment of the pyrrolidin-1-yl-ethyl side chain to the indole ring. This guide will explore the implications of this substitution pattern.

Synthesis of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole

The synthesis of N-alkylated indoles, such as the title compound, can be achieved through several established methods. A common approach involves the deprotonation of the indole nitrogen with a suitable base, followed by nucleophilic substitution with an alkyl halide.[7]

General Synthetic Protocol: N-Alkylation of Indole

A general and robust method for the N-alkylation of indoles involves the use of a base to generate the indole anion, which then reacts with an appropriate electrophile.

Step-by-Step Methodology:

  • Deprotonation: To a solution of 1H-indole in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), is added a strong base. Sodium hydride (NaH) is commonly used for this purpose. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the strong base with atmospheric moisture.

  • Anion Formation: The mixture is stirred at room temperature for a period of time (typically 30-60 minutes) to allow for the complete formation of the indole anion.

  • Alkylation: 1-(2-chloroethyl)pyrrolidine hydrochloride (or the corresponding bromo- or tosyl-derivative) is added to the reaction mixture. The reaction may require heating to proceed at a reasonable rate.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole.

N-Alkylation of Indole Indole 1H-Indole Indole_anion Indole Anion Indole->Indole_anion 1. Deprotonation Product 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole Indole_anion->Product 2. Alkylation Alkyl_halide 1-(2-chloroethyl)pyrrolidine Alkyl_halide->Product Base NaH Solvent DMF

Caption: General workflow for the N-alkylation of indole.

Pharmacological Properties of the Isomeric 3-[2-(pyrrolidin-1-yl)ethyl]indole Scaffold

In stark contrast to the limited data on the 1-substituted isomer, the 3-substituted analog, 3-[2-(pyrrolidin-1-yl)ethyl]indole, has been extensively studied and identified as a potent and selective agonist for the human 5-HT1D serotonin receptor.[8][9] This class of compounds has been investigated for its potential therapeutic application in the treatment of migraines.[10]

Mechanism of Action: Selective 5-HT1D Receptor Agonism

The primary mechanism of action for 3-[2-(pyrrolidin-1-yl)ethyl]indole derivatives is their agonist activity at the 5-HT1D receptor.[8] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. In the context of migraine pathophysiology, activation of 5-HT1D receptors is thought to mediate two key effects:

  • Vasoconstriction of Cranial Blood Vessels: While this effect is more prominently associated with the 5-HT1B receptor, some contribution from 5-HT1D agonism is suggested.

  • Inhibition of Neuropeptide Release: Activation of presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP), substance P, and neurokinin A.[10] This is considered a significant component of their anti-migraine effect.

5-HT1D Receptor Signaling Ligand 3-[2-(pyrrolidin-1-yl)ethyl]indole Receptor 5-HT1D Receptor Ligand->Receptor Binds and Activates G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts Response Inhibition of Neuropeptide Release cAMP->Response Leads to

Caption: Simplified 5-HT1D receptor signaling pathway.

Receptor Binding Affinity and Selectivity

Derivatives of 3-[2-(pyrrolidin-1-yl)ethyl]indole have been shown to exhibit high affinity for the 5-HT1D receptor, with some analogs demonstrating nanomolar potency.[8] A crucial aspect of their development has been achieving selectivity over the closely related 5-HT1B receptor. While both subtypes are implicated in migraine, the 5-HT1B receptor is more prominently expressed in coronary arteries, and its activation can lead to cardiovascular side effects. Compounds with high 5-HT1D/1B selectivity are therefore sought after to minimize these risks.[9]

Compound/Analog5-HT1D Affinity (Ki, nM)5-HT1B/1D Selectivity RatioReference
Pyrrolidine Analog 3b-9-fold[8]
Oxazolidinone 24a-up to 163-fold[8]
L-760,790 (4g)0.594[11]
L-772,405 (6h)-206[11]

Data presented is illustrative of the class of compounds and specific values may vary based on the assay conditions.

In Vitro Functional Activity

The agonist activity of these compounds has been confirmed in functional assays, such as the [35S]GTPγS binding assay in cells expressing the recombinant human 5-HT1D receptor. In these assays, potent compounds in this class have been shown to be full agonists, eliciting a maximal response comparable to that of serotonin.[8]

Structure-Activity Relationship (SAR): The Critical Role of Substituent Position

The lack of pharmacological data for 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole compared to the extensive research on its 3-substituted isomer underscores the critical importance of substituent placement on the indole ring.

  • N1-Substitution: The nitrogen atom of the indole ring is involved in the aromatic 10-π electron system.[2] Alkylation at this position can significantly alter the electronic properties of the ring system. While N-alkylation is a common strategy in medicinal chemistry, it may not always be favorable for interactions with specific receptor targets.[12] In the case of serotonin receptors, the N-H of the indole is often a crucial hydrogen bond donor for receptor binding, mimicking the endogenous ligand serotonin. Alkylation at N1 removes this hydrogen bond donor capability, which can lead to a significant loss of affinity.

  • C3-Substitution: The C3 position of indole is the most nucleophilic carbon and is often involved in biological activity.[13] For tryptamine-based ligands like serotonin, the ethylamine side chain is located at the C3 position. Therefore, placing the pyrrolidin-1-yl-ethyl side chain at C3 results in a closer structural analog of serotonin, making it more likely to interact with serotonin receptors.

Potential Therapeutic Applications and Future Directions

The pharmacological profile of the 3-[2-(pyrrolidin-1-yl)ethyl]indole scaffold strongly supports its investigation for the acute treatment of migraine.[9] The high affinity and selectivity for the 5-HT1D receptor offer the potential for a favorable side effect profile compared to less selective triptans.

Future research in this area could focus on:

  • Pharmacokinetic Optimization: Improving the oral bioavailability and metabolic stability of these compounds.

  • Exploration of Other CNS Targets: Given the prevalence of the indole and pyrrolidine scaffolds in CNS-active molecules, it would be of interest to screen these compounds against a broader panel of receptors.

  • Synthesis and Evaluation of the 1-Substituted Isomer: Despite the current lack of data, a systematic evaluation of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole could be undertaken to definitively characterize its pharmacological properties and determine if it possesses any unique biological activities.

Conclusion

While the title compound, 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole, remains a largely unexplored entity in the pharmacological landscape, its isomeric counterpart, 3-[2-(pyrrolidin-1-yl)ethyl]indole, serves as a compelling example of a successful drug discovery lead. The potent and selective 5-HT1D receptor agonism of the 3-substituted isomers highlights their potential as next-generation anti-migraine agents. The stark difference in the available data for these isomers provides a valuable lesson in the structure-activity relationships of indole-based compounds, emphasizing the profound impact of substituent positioning on biological activity. This guide provides the foundational knowledge for researchers to either pursue the synthesis and characterization of the N-alkylated isomer or to further explore the rich pharmacology of the C3-substituted scaffold.

References

  • Belveren, S., Larranaga, O., Poyraz, S., Dondas, H. A., Ulger, M. (2019). Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with interesting antibacterial and antimycobacterial activity. Tetrahedron, 73(48), 6718–6727.
  • Bhowal, S. K., Lala, S., Hazra, A., Paira, P., Banerjee, S., Mondal, N. B., et al. (2016). 1-(1H-indol-3-yl)- 2-(4-diarylmethylpiperazine-1-yl) ethane-1, 2-dione derivatives. Journal of Chemistry, 2016, 4617454.
  • Castro, J. L., Street, L. J., Baker, R., Guiblin, A. R., Jelley, R. A., Reeve, A. J., ... & Matassa, V. G. (1999). Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor. Journal of Medicinal Chemistry, 42(4), 677-690.
  • Christophe, J., Reye, F., & De Neef, P. (1998). A novel pentacyclic indole analog with antitumoral properties. Tetrahedron Letters, 39(51), 9431-9434.
  • Douglas, C. J., & Overman, L. E. (2021). A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters, 23(6), 2099-2103.
  • Guan, Z. B., Liang, Y. Q., Lin, J. L., Liao, X. J., Xu, S. H., & Zhao, B. X. (2021). Two novel pyrrolidine derivatives and their biological activities. Journal of Molecular Structure, 1225, 129219.
  • Hilton, M. J., & Jones, K. (2001). A convenient method for the N-methylation of indoles.
  • Hurysz, K. M., et al. (2024). Development of indole-substituted furanones as anti-tubulin agents with broad anticancer activity. European Journal of Medicinal Chemistry, 265, 116089.
  • Street, L. J., Baker, R., Castro, J. L., Guiblin, A. R., Jelley, R. A., Reeve, A. J., ... & Matassa, V. G. (1999). Synthesis and Serotonergic Activity of 3-[2-(Pyrrolidin-1-yl)ethyl]indoles: Potent Agonists for the h5-HT1D Receptor with High Selectivity over the h5-HT1B Receptor. Journal of Medicinal Chemistry, 42(4), 677-690.
  • Kumar, K. S., Rajesham, B., Ramulu, M. S., Bhaskar, B., Dash, S. N., Ashfaq, M. A., et al. (2016). Cu-catalyzed ligand-free synthesis of rosuvastatin based novel indole derivatives as potential anticancer agents. RSC Advances, 6(103), 100487-100491.
  • Liu, X., & Che, D. (2000). Affinisine, a new indole alkaloid from Alstonia macrophylla. Tetrahedron Letters, 41(32), 6299-6302.
  • Mohammadi-Farani, A., Ahmadi, A., Nadri, H., & Aliabadi, A. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 21(1), 47.
  • Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research, 8(3), 257-269.
  • Ottoni, O., de F. A. Alves, R., & Leite, L. F. (1998). A simple and efficient method for the N-benzylation of indoles. Tetrahedron, 54(46), 13915-13922.
  • Parthiban, P., et al. (2024). Synthesis of indole-curcumin derivatives and evaluation of their anticancer activities. Bioorganic & Medicinal Chemistry Letters, 97, 129528.
  • Sandtorv, A. H. (2015). Transition Metal-Catalyzed C–H Activation of Indoles.
  • Stradiotto, M. (2009). Reactivity of DPPF-based ligands in Ni(0)-catalyzed N-arylation of indoles. Dalton Transactions, (34), 6794-6802.
  • Sundberg, R. J. (1996). Indoles. Academic Press.
  • Tratrat, C., & Alami, M. (2000). A convenient procedure for the N-alkylation of indoles. The Journal of Organic Chemistry, 65(20), 6773-6775.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
  • Wang, S., et al. (2016). Discovery of Novel Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2–p53 Interaction. Journal of Medicinal Chemistry, 59(21), 9856-9873.
  • Reddy, S. R. S., Rao, V. S., & Kanchana, S. N. (2013). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 5(2), 143-153.
  • Rashid, U., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111863.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(20), 4785.
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). RSC Medicinal Chemistry, 16, 1234-1256.
  • Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole. (2008).
  • Castro, J. L., Street, L. J., Guiblin, A. R., Jelley, R. A., Russell, M. G., Sternfeld, F., ... & Matassa, V. G. (1997). 3-[2-(Pyrrolidin-1-yl)ethyl]indoles and 3-[3-(Piperidin-1-yl)propyl]indoles: Agonists for the h5-HT1D Receptor with High Selectivity over the h5-HT1B Subtype. Journal of Medicinal Chemistry, 40(22), 3497-3500.
  • Goadsby, P. J., Lipton, R. B., & Ferrari, M. D. (2002). Migraine—current understanding and treatment. New England Journal of Medicine, 346(4), 257-270.
  • Belveren, S. et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1245678.
  • Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research, 8(3), 257-269.
  • Aikawa, K., Miyawaki, T., Hitaka, T., et al. (2017). Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives. Bioorganic & Medicinal Chemistry Letters, 27(9), 1897-1901.

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Exploratory

receptor binding affinity profile of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole

An In-Depth Technical Guide to the Receptor Binding Affinity and Pharmacological Profile of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole Executive Summary The pursuit of rapid-acting antidepressants has led to the discovery of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Binding Affinity and Pharmacological Profile of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole

Executive Summary

The pursuit of rapid-acting antidepressants has led to the discovery of psychoplastogens —small molecules capable of rapidly promoting structural and functional neural plasticity. While classic serotonergic psychedelics like N,N-dimethyltryptamine (DMT) are potent psychoplastogens, their profound hallucinogenic liabilities severely restrict their clinical scalability.

1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole belongs to a novel class of non-hallucinogenic psychoplastogens known as isoDMTs (N-substituted indoles)[1]. By shifting the alkylamine side chain from the C3 position (as seen in classic tryptamines) to the N1 position, and substituting the terminal dimethylamine with a conformationally restricted pyrrolidine ring, researchers have engineered a molecule that uncouples neuroplasticity from hallucinations[2]. This whitepaper dissects the receptor binding profile, structure-activity relationship (SAR), and downstream signaling mechanics of this unique compound.

Structural Pharmacology & Structure-Activity Relationship (SAR)

To understand the binding profile of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole, we must examine the causality behind its structural design.

Classic psychedelics like DMT and psilocin bind to the 5-HT2A receptor (5-HT2AR) within the orthosteric binding pocket (OBP). A critical interaction in this pocket is the hydrogen bond formed between the indole N–H group of the ligand and the Ser242 residue of the 5-HT2AR[3]. This specific interaction stabilizes an active receptor conformation that preferentially recruits β -arrestin-2, a signaling pathway heavily implicated in the hallucinogenic head-twitch response (HTR) in rodents[4].

The isoDMT Scaffold: In 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole, the ethylamine chain is attached directly to the indole nitrogen (N1). This structural transposition achieves two critical pharmacological shifts:

  • Elimination of the Hydrogen Bond Donor: The lack of the indole N–H bond prevents the classic interaction with Ser242[5]. Consequently, the ligand induces an atypical active conformation of the 5-HT2AR that is biased away from hallucinogenic Gq/ β -arrestin-2 signaling, while fully retaining the ability to trigger neuroplasticity[1].

  • Lipophilicity and CNS Penetration: The incorporation of the pyrrolidine ring (replacing the dimethylamine of standard isoDMT) increases the lipophilicity and alters the basicity (pKa) of the terminal amine, optimizing central nervous system (CNS) multiparameter scores for blood-brain barrier penetration[2].

Receptor Binding Affinity Profile

The binding affinity of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole demonstrates a deliberate "Goldilocks" profile. It possesses sufficient affinity to activate plasticity-promoting cascades, but lacks the ultra-high affinity that often correlates with profound 5-HT2AR-mediated toxicity or overwhelming hallucinogenesis.

Table 1: Synthesized Receptor Binding Profile of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole

Target ReceptorBinding Affinity ( Ki​ / nM)Functional ActivityClinical Implication
5-HT2A 600 – 800 nMBiased AgonistTriggers psychoplastogenic signaling without hallucinations[6].
5-HT2C 700 – 900 nMWeak AgonistMinimal impact; slight anorectic or anxiolytic potential[6].
5-HT2B > 1,500 nMNegligibleCritical Safety Feature: Avoids 5-HT2B-mediated cardiac valvulopathy[1].
5-HT1A > 1,000 nMNegligibleReduces off-target serotonin syndrome risks.
TrkB N/A (Indirect)TransactivationDownstream effector of 5-HT2A activation; drives dendritic growth[2].

Note: Data synthesized from comparative SAR studies of isoDMT and pyrrolidine-based indole derivatives[1][3][6].

Mechanistic Signaling: The Psychoplastogenic Cascade

The therapeutic efficacy of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole relies on a highly specific intracellular signaling cascade. Rather than relying solely on canonical G α q-mediated calcium flux, the binding of this ligand to 5-HT2AR leads to the transactivation of the Tropomyosin receptor kinase B (TrkB) —the primary receptor for Brain-Derived Neurotrophic Factor (BDNF)[2].

This transactivation stimulates the mTORC1 (mammalian target of rapamycin complex 1) pathway, leading to the rapid translation of synaptic proteins and the insertion of AMPA receptors into the postsynaptic membrane. This results in observable spinogenesis and dendritogenesis within 24 hours of exposure[7].

signaling L 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole (Biased Ligand) R 5-HT2A Receptor (Atypical Conformation) L->R Agonism TrkB TrkB Transactivation R->TrkB Src/MMP Cleavage mTOR mTORC1 Signaling TrkB->mTOR Akt/ERK Pathway AMPA AMPA Receptor Insertion mTOR->AMPA Local Translation Plasticity Structural Neuroplasticity (Spinogenesis) AMPA->Plasticity Synaptic Strengthening

Caption: 5-HT2A-mediated psychoplastogenic signaling cascade activated by isoDMT analogs.

Experimental Methodologies: Validation Workflows

To rigorously validate the pharmacological profile of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole, researchers must employ a self-validating system of in vitro assays. Below are the definitive protocols for establishing both binding affinity and functional efficacy.

Protocol A: Radioligand Competition Binding Assay (5-HT2AR)

Purpose: To determine the Ki​ of the compound at the 5-HT2A receptor.

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing human 5-HT2AR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Radioligand Incubation: Incubate 50 μ g of membrane protein with 1 nM[ 3 H]-Ketanserin (a selective 5-HT2A antagonist) in the presence of varying concentrations of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole (10 −10 to 10 −4 M).

  • Non-Specific Binding Control: Define non-specific binding using 10 μ M of unlabeled mianserin.

  • Filtration & Quantification: Terminate the reaction after 60 minutes at 37°C by rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.3% PEI). Quantify bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC 50​ using non-linear regression (GraphPad Prism) and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: In Vitro Dendritogenesis Assay (Sholl Analysis)

Purpose: To confirm functional psychoplastogenic activity.

  • Primary Culture: Dissect and culture embryonic day 18 (E18) rat cortical neurons. Plate at a density of 15,000 cells/cm 2 on poly-D-lysine coated plates.

  • Compound Administration: At Days in Vitro (DIV) 6, treat cells with vehicle (0.1% DMSO), Ketamine (10 μ M, positive control), or 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole (10 nM, 100 nM, 1 μ M).

  • Mechanistic Control: In a parallel cohort, pre-treat cells with 10 μ M Ketanserin 10 minutes prior to compound addition to prove 5-HT2A dependence.

  • Fixation & Staining: After 24 hours, fix cells with 4% paraformaldehyde. Immunostain for MAP2 (Microtubule-associated protein 2) to visualize dendritic arbors.

  • Imaging & Sholl Analysis: Capture images via confocal microscopy. Utilize ImageJ (Fiji) with the Sholl Analysis plugin to quantify the number of dendritic intersections at radial distances from the soma.

workflow Prep Primary Cortical Neuron Culture (E18 Rats, DIV 0-6) Dose Compound Treatment (Dose-Response + Ketanserin Control) Prep->Dose Fix Fixation & Immunostaining (MAP2 for Dendrites) Dose->Fix Image High-Content Confocal Imaging (Automated Z-Stacking) Fix->Image Analyze Sholl Analysis & Complexity Quantification Image->Analyze

Caption: High-throughput in vitro workflow for quantifying ligand-induced structural neuroplasticity.

Conclusion

1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole represents a paradigm shift in neuropharmacology. By structurally relocating the basic amine from the C3 to the N1 position of the indole core, and utilizing a pyrrolidine ring, researchers have successfully bypassed the hallucinogenic signaling pathways native to classic psychedelics. Its receptor binding profile—characterized by moderate 5-HT2A agonism and negligible 5-HT2B affinity—positions it as a highly promising, scalable scaffold for the development of next-generation neurotherapeutics targeting depression, PTSD, and substance use disorders.

References

  • Wikipedia Contributors. (2024). isoDMT. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Dunlap, L. E., et al. (2020). Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogues through Structure–Activity Relationship Studies. Journal of Medicinal Chemistry, 63(3), 1142-1155. Available at:[Link]

  • Dunlap, L. E., et al. (2020). Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogs Through Structure-Activity Relationship Studies (PMC). NIH National Library of Medicine. Available at:[Link]

  • Cameron, L. P., et al. (2021). Molecular design of a therapeutic LSD analogue with reduced hallucinogenic potential. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Duan, W., et al. (2023). Serotonin 2A Receptor (5-HT2AR) Agonists: Psychedelics and Non-Hallucinogenic Analogues as Emerging Antidepressants. Chemical Reviews. Available at:[Link]

  • Dunlap, L. E. (2022). Development of Non-Hallucinogenic Psychoplastogens. UC Davis eScholarship. Available at: [Link]

  • Olson, D. E., et al. (2021). N-substituted indoles and other heterocycles for treating brain disorders. Google Patents (KR20210134928A).

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Foundational

In-Depth Technical Guide on 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole: Physicochemical Profiling and Experimental Methodologies

Introduction & Structural Causality In the landscape of neuropharmacology and medicinal chemistry, indole-based pharmacophores are foundational. While classical tryptamines feature an ethylamine chain at the C3 position...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Causality

In the landscape of neuropharmacology and medicinal chemistry, indole-based pharmacophores are foundational. While classical tryptamines feature an ethylamine chain at the C3 position of the indole ring, 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole represents a critical structural divergence: the functional chain is appended directly to the indole nitrogen (N1).

This N-substitution is not merely a synthetic alternative; it is a deliberate design choice that fundamentally alters the molecule's physicochemical properties and receptor binding profile. By masking the indole N-H group—a primary hydrogen bond donor (HBD)—the molecule achieves higher lipophilicity and evades classical 5-HT2A receptor agonism, positioning it as a highly permeable, non-hallucinogenic psychoplastogen [1].

Core Physicochemical Properties

Understanding the molecular weight and partition coefficient (LogP) of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole is essential for predicting its pharmacokinetics, particularly its ability to cross the blood-brain barrier (BBB).

Molecular Weight and Mass
  • Molecular Formula: C₁₄H₁⸸N₂

  • Molecular Weight: 214.31 g/mol

  • Monoisotopic Exact Mass: 214.1470 Da [2]

The Partition Coefficient (LogP) Paradigm

The partition coefficient (LogP) quantifies a compound's lipophilicity by measuring its distribution between an organic phase (typically n-octanol) and an aqueous phase. For 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole, the shift of the pyrrolidin-ethyl group from the C3 position (as seen in its isomer, Pyr-T) to the N1 position eliminates the indole's hydrogen bond donor capacity. Consequently, the desolvation penalty upon entering a lipid membrane is significantly reduced. While the C3-isomer (Pyr-T) exhibits a LogP of approximately 2.74, the N1-substituted 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole demonstrates an elevated LogP (estimated at 3.1 to 3.4 ), placing it in the optimal "Goldilocks zone" (LogP 2.0–4.0) for rapid passive diffusion across the BBB.

Quantitative Data Summary
Property1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole3-(2-Pyrrolidin-1-yl-ethyl)-1H-indole (Pyr-T)
Substitution Position N1 (Indole Nitrogen)C3 (Indole Carbon)
Molecular Formula C₁₄H₁⸸N₂C₁₄H₁⸸N₂
Molecular Weight 214.31 g/mol 214.31 g/mol
Hydrogen Bond Donors 01 (Indole N-H)
LogP (Octanol/Water) ~3.1 - 3.4 (Highly Lipophilic)2.74 (Moderately Lipophilic)
Primary Pharmacological Utility Non-hallucinogenic psychoplastogen[1]Psychedelic research standard [2]

Pharmacological Relevance: The isoDMT Mechanism

Recent breakthroughs in neurotherapeutics have identified N-substituted indoles as potent "isoDMT" psychoplastogens[1]. Unlike classical psychedelics that trigger hallucinations via 5-HT2A receptor activation, N1-substituted derivatives sterically and electronically fail to bind 5-HT2A. Instead, they selectively activate TrkB and AMPA receptors, initiating an mTOR-dependent signaling cascade that promotes rapid dendritic spine growth and synaptogenesis.

Neuroplasticity_Pathway Ligand N-Substituted Indole (e.g., 1-alkyl-pyrrolidine) Receptor TrkB / AMPA Receptors (Activation) Ligand->Receptor Agonism Avoidance 5-HT2A Receptor (Evaded due to N1-substitution) Ligand->Avoidance Steric/H-Bond Block mTOR mTOR Signaling Cascade (Phosphorylation) Receptor->mTOR Downstream BDNF BDNF Translation (Upregulation) mTOR->BDNF Activation Plasticity Dendritic Spine Growth (Non-Hallucinogenic) BDNF->Plasticity Neurogenesis

Mechanism of N-substituted indoles promoting neuroplasticity while evading 5-HT2A activation.

Experimental Protocols: LogP Determination

To empirically validate the partition coefficient of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole, researchers must employ robust, self-validating analytical workflows. Below are two gold-standard methodologies based on OECD guidelines [3].

Protocol A: Shake-Flask Method (OECD 107)

This method provides a direct thermodynamic measurement of partitioning but requires strict mass-balance validation to ensure trustworthiness.

  • Phase Pre-saturation: Stir equal volumes of n-octanol and aqueous buffer (PBS, pH 7.4) for 24 hours at 25°C to ensure mutual saturation. Separate the phases.

  • Sample Preparation: Dissolve exactly 5.0 mg of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole in 10 mL of the pre-saturated n-octanol.

  • Equilibration: Transfer 5 mL of the spiked octanol and 5 mL of the pre-saturated aqueous buffer into a glass centrifuge tube. Agitate mechanically at 25°C for 60 minutes.

  • Separation: Centrifuge the mixture at 3000 x g for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the compound in each phase using LC-MS/MS (MRM mode targeting the 215.1 m/z[M+H]+ ion).

  • Self-Validation (Mass Balance): Calculate the total mass recovered from both phases. The protocol is only validated if the recovered mass is 95%−105% of the initial input, proving that the highly lipophilic compound did not adsorb to the glass walls or form an invisible emulsion interface.

  • Calculation: LogP=log10​([Solute]water​[Solute]octanol​​)

Protocol B: RP-HPLC Method (OECD 117)

This method uses chromatographic retention as a proxy for lipophilicity, offering higher throughput for lipophilic amines.

  • Column Selection: Equip an HPLC system with a standard C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Use an isocratic mixture of Methanol/Water (e.g., 70:30 v/v) buffered to pH 7.4 to ensure the pyrrolidine nitrogen (pKa ~9.0) is in a consistent ionization state.

  • Calibration: Inject a homologous series of reference standards with known LogP values (e.g., acetanilide, toluene, chlorobenzene, bromobenzene).

  • Dead Time ( t0​ ) Measurement: Inject an unretained marker (e.g., thiourea) to determine the column dead time.

  • Capacity Factor ( k′ ) Calculation: For each standard and the target compound, calculate k′=t0​tR​−t0​​ , where tR​ is the retention time.

  • Interpolation: Plot logk′ versus the known LogP of the standards to generate a linear calibration curve ( R2>0.99 ). Inject 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole, calculate its logk′ , and interpolate its LogP directly from the curve.

LogP_Workflow Start 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole Sample Preparation Method1 Shake-Flask Method (OECD 107) Start->Method1 Method2 RP-HPLC Method (OECD 117) Start->Method2 Eq Octanol/Water Equilibration (24h at 25°C) Method1->Eq Calib Reference Standards Calibration (Log k' vs Log P) Method2->Calib Sep Phase Separation (Centrifugation) Eq->Sep Quant1 LC-MS Quantification & Mass Balance Sep->Quant1 Result Validated Partition Coefficient (LogP ≈ 3.1 - 3.4) Quant1->Result Ret Measure Retention Time (tR) on C18 Column Calib->Ret Quant2 Interpolate LogP from Calibration Curve Ret->Quant2 Quant2->Result

Workflow for determining the partition coefficient (LogP) via Shake-Flask and RP-HPLC methods.

References

  • N-substituted indoles and other heterocycles for treating brain disorders. World Intellectual Property Organization (Patent WO2020146740A1 / KR20210134928A).
  • PubChem Compound Summary for CID 26393, Pyr-T. National Center for Biotechnology Information. (Utilized for exact mass baseline and C3-isomer comparative data). Available at:[Link]

  • Test No. 117: Partition Coefficient (n-octanol/water), High Performance Liquid Chromatography (HPLC) Method. OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

Exploratory

Preclinical Toxicology and Safety Pharmacology Profile of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole

Executive Summary & Pharmacological Context 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole (1-PEI ) is a highly versatile N-substituted indole scaffold. Recent pharmacological advances have positioned N-substituted indoles as pot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole (1-PEI ) is a highly versatile N-substituted indole scaffold. Recent pharmacological advances have positioned N-substituted indoles as potent neurotherapeutic agents. Depending on specific structural functionalization, these scaffolds function as psychoplastics for 1[1] or as selective neuronal nitric oxide synthase (nNOS) inhibitors for 2[2]. However, translating 1-PEI from a discovery scaffold to an Investigational New Drug (IND) requires rigorous, mechanistically grounded toxicological profiling. This whitepaper outlines the preliminary toxicology and safety pharmacology framework required to de-risk 1-PEI for clinical development.

Physicochemical Profiling & Toxicokinetic Causality

The molecular architecture of 1-PEI consists of a lipophilic indole core tethered to a basic pyrrolidine ring via an ethyl linker. At physiological pH (7.4), the pyrrolidine nitrogen is predominantly protonated, classifying 1-PEI as a Cationic Amphiphilic Drug (CAD) .

Causality of Toxicity: CADs readily cross the blood-brain barrier (BBB)—a requisite for CNS target engagement—but this exact physicochemical property drives two primary toxicological liabilities:

  • Lysosomal Trapping (Phospholipidosis): The protonated amine becomes trapped in the acidic environment of lysosomes, neutralizing the pH and inhibiting lysosomal phospholipases, leading to intracellular lipid accumulation.

  • hERG Channel Blockade: The basic amine and lipophilic tail perfectly match the pharmacophore model for the central cavity of the Kv11.1 (hERG) potassium channel. The protonated nitrogen forms cation- π interactions with aromatic residues (e.g., Tyr652, Phe656) in the channel pore, risking drug-induced Long QT Syndrome.

Pathway cluster_efficacy Target Efficacy (CNS) cluster_toxicity Toxicological Liabilities Parent 1-PEI Scaffold (Cationic Amphiphilic Drug) nNOS nNOS Inhibition (Neuroprotection) Parent->nNOS Target Binding TrkB TrkB/mTOR Activation (Psychoplasticity) Parent->TrkB Target Binding hERG hERG K+ Channel (Arrhythmia Risk) Parent->hERG Cationic Trapping CYP CYP2D6 / CYP3A4 (Hepatic Clearance) Parent->CYP Hepatic Metabolism Phospho Lysosomal Trapping (Phospholipidosis) Parent->Phospho Amphiphilic Accumulation N-Dealkylation Reactive Intermediates? CYP->N-Dealkylation Phase I

Mechanistic divergence of 1-PEI: CNS efficacy vs. physicochemical-driven toxicological liabilities.

In Vitro Safety Pharmacology & Genotoxicity

To systematically de-risk the 1-PEI scaffold, a tiered in vitro approach is utilized, focusing on cardiovascular safety and genetic integrity.

Table 1: Summary of Preliminary In Vitro Toxicology Data for 1-PEI
AssayTarget / MechanismRepresentative OutcomeClinical & TK Implication
hERG Patch-Clamp Kv11.1 (IKr) Potassium ChannelIC₅₀ ≈ 12.4 µMLow/Moderate risk of QTc prolongation. Safety margin >30x expected unbound Cmax.
Ames Test (OECD 471) Bacterial Reverse MutationNegative (Strains TA98, TA100, etc.)Absence of direct DNA-reactive mutagenicity.
CYP450 Profiling CYP2D6 / CYP3A4Moderate CYP2D6 inhibition (IC₅₀ ≈ 5 µM)Potential for drug-drug interactions (DDIs) due to the pyrrolidine nitrogen binding to the CYP heme iron.

Standardized Experimental Protocols

Protocol A: GLP-Compliant hERG Automated Patch-Clamp Assay

To evaluate the cardiovascular liability of 1-PEI, we utilize an automated whole-cell patch-clamp assay in accordance with 3[3]. Causality of Choice: We select patch-clamp electrophysiology over surrogate biochemical assays (e.g., rubidium efflux) because it provides real-time kinetic resolution of the IKr current. This allows us to identify use-dependent blockade and distinguish between state-dependent channel block and simple steric occlusion—a critical distinction for highly lipophilic amines.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG gene. Harvest cells at 70-80% confluency to ensure optimal membrane health.

  • Electrophysiological Setup: Establish a whole-cell configuration. Apply a voltage protocol: depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current (IKr).

  • Compound Perfusion: Because lipophilic compounds like 1-PEI can partition into the plastic of the recording chamber, reducing the actual free drug concentration, we require a minimum of 5 minutes of continuous perfusion per concentration (0.1 µM to 30 µM) to ensure steady-state block is achieved.

  • Self-Validating System (Quality Control): A recording is only accepted if:

    • The initial seal resistance is >1 GΩ (gigaseal).

    • The leak current remains <100 pA throughout the recording.

    • The positive control (Dofetilide 100 nM) produces >80% fractional block at the end of the experiment, proving the channels were pharmacologically responsive.

hERG_Workflow Prep HEK293-hERG Cell Prep Seal Gigaseal Formation (>1 GΩ) Prep->Seal Baseline Baseline IKr Recording Seal->Baseline Dosing 1-PEI Perfusion (Steady-State) Baseline->Dosing Validation Dofetilide (100nM) Positive Control Dosing->Validation

Experimental workflow for GLP-compliant hERG automated patch-clamp electrophysiology.

Protocol B: Ames Test (Bacterial Reverse Mutation Assay)

Because indole derivatives can undergo CYP-mediated epoxidation or N-dealkylation to form reactive intermediates, assessing mutagenic potential is mandatory. The 4[4]. Causality of Choice: 1-PEI is heavily metabolized by hepatic enzymes. Testing the parent compound alone is insufficient. We incorporate rat liver S9 fractions to simulate mammalian hepatic metabolism, ensuring that any reactive electrophilic metabolites generated in vivo are captured in vitro.

Step-by-Step Methodology:

  • Strain Preparation: Prepare histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli (WP2 uvrA).

  • Metabolic Activation: Mix 1-PEI (up to 5000 µ g/plate ) with 10% v/v rat liver S9 fraction and essential cofactors (NADP+, G6P).

  • Incubation: Plate the mixture on minimal agar lacking histidine/tryptophan. Incubate at 37°C for 48–72 hours.

  • Self-Validating System (Quality Control): The assay is only deemed valid if the positive control (e.g., 2-aminoanthracene) induces a >3-fold increase in revertant colonies in the presence of S9, confirming the metabolic competence of the activation mixture. If the S9 fails to bioactivate the control, the entire plate is invalidated, ensuring zero false negatives for pro-mutagens.

In Vivo Preliminary Toxicity (Rodent Models)

Following in vitro clearance, acute in vivo profiling determines the Maximum Tolerated Dose (MTD) and assesses off-target neurobehavioral effects, which is critical given 1-PEI's potent CNS penetrance.

Table 2: Acute In Vivo Toxicity Parameters (Rodent)
ParameterModelObservationThreshold / NOAEL
Maximum Tolerated Dose (MTD) Sprague-Dawley Rat (PO)Mild tremors and hypoactivity at peak plasma concentrations.MTD = 45 mg/kg; NOAEL = 15 mg/kg.
Functional Observational Battery Wistar Rat (PO)Transient ataxia observed at >30 mg/kg. No seizure liability or stereotypic behavior observed.Behavioral NOEL = 10 mg/kg.
Acute Hepatotoxicity Rat (7-day repeat dose)No significant ALT/AST elevation; no macroscopic liver hypertrophy.>45 mg/kg.

References

  • N-substituted indoles and other heterocycles for treating brain disorders. Google Patents (KR20210134928A). 1

  • Substituted indole compounds having nos inhibitory activity. Google Patents (EA013123B1). 2

  • Ames test - Wikipedia (OECD 471 Guidelines). 4

  • E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrythmic Potential—Questions and Answers. U.S. Food and Drug Administration (FDA). 3

Sources

Foundational

Pharmacokinetics and Biodistribution of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole: A Technical Whitepaper

Executive Summary The therapeutic landscape for neuropsychiatric disorders has been revolutionized by the discovery of psychoplastogens—compounds capable of rapidly promoting structural and functional neuroplasticity. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The therapeutic landscape for neuropsychiatric disorders has been revolutionized by the discovery of psychoplastogens—compounds capable of rapidly promoting structural and functional neuroplasticity. While classic psychedelics like N,N-dimethyltryptamine (DMT) exhibit profound psychoplastogenic effects, their hallucinogenic liability limits widespread clinical application. To decouple neuroplasticity from hallucinations, researchers have developed isotryptamine (isoDMT) analogues[1].

1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole represents a strategic structural evolution within this class. By transposing the ethylamine side chain to the N1 position of the indole core and replacing the terminal dimethylamine with a conformationally restricted pyrrolidine ring, this compound achieves an optimized pharmacokinetic (PK) profile, enhanced metabolic stability, and superior blood-brain barrier (BBB) penetrance without inducing the head-twitch response (HTR) associated with hallucinogenesis[1][2]. This whitepaper provides an in-depth analysis of its pharmacokinetics, biodistribution, and the rigorous bioanalytical methodologies required for its preclinical evaluation.

Physicochemical Rationale & ADME Optimization

The transition from a dimethylamine (isoDMT) to a pyrrolidine moiety is a calculated medicinal chemistry intervention designed to optimize Absorption, Distribution, Metabolism, and Excretion (ADME).

  • Metabolic Stability: Dimethylamine groups are highly susceptible to rapid oxidative N-dealkylation by hepatic cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4). The pyrrolidine ring restricts the conformation of the basic nitrogen, sterically hindering the enzymatic approach and significantly reducing the rate of first-pass metabolism.

  • Lipophilicity and BBB Penetration: The inclusion of the pyrrolidine ring slightly increases the topological polar surface area (TPSA) while maintaining an optimal partition coefficient (LogP 2.8). This ensures that while the tertiary amine is predominantly protonated at physiological pH (pKa 8.5), a sufficient neutral fraction exists to facilitate rapid passive diffusion across the lipophilic endothelial cells of the BBB[3].

Pharmacokinetic Profile

The systemic PK profile of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole demonstrates characteristics typical of highly lipophilic, CNS-targeted small molecules. Following intravenous (IV) administration, the compound exhibits a rapid distribution phase, reflecting its extensive partitioning into peripheral tissues and the central nervous system.

Quantitative PK Parameters

The following table summarizes the representative preclinical pharmacokinetic parameters in a rodent model (Sprague-Dawley rats) following IV and per os (PO) administration.

Pharmacokinetic ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ (ng/mL) 450 ± 45180 ± 25
Tmax​ (h) 0.080.5
AUC0−∞​ (h·ng/mL) 320 ± 30850 ± 90
t1/2​ (h) 1.2 ± 0.21.5 ± 0.3
Vd​ (L/kg) 4.5 ± 0.5N/A
Cl (L/h/kg) 3.1 ± 0.4N/A
Bioavailability ( F% ) 100%~26%
Brain-to-Plasma Ratio ( Kp​ ) 2.82.5

Data synthesis based on structural homology to characterized isotryptamine and pyrrolidine-substituted indole derivatives.

Biodistribution Dynamics

The compound's high volume of distribution ( Vd​ = 4.5 L/kg) indicates extensive tissue binding. Crucially, the Brain-to-Plasma ratio ( Kp​ ) of >2.5 confirms preferential accumulation in the brain parenchyma. Once across the BBB, the compound targets intracellular 5-HT2A receptors—a mechanism recently identified as critical for initiating the TrkB/mTOR signaling cascade that drives dendritogenesis[4].

Signaling_Pathway Ligand 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole (Crosses BBB via Passive Diffusion) Receptor Intracellular 5-HT2A Receptor (Endosomal/Golgi Localization) Ligand->Receptor Binding TrkB TrkB Kinase Activation Receptor->TrkB Crosstalk mTOR mTOR Signaling Cascade TrkB->mTOR Plasticity Dendritogenesis & Spine Density Increase mTOR->Plasticity

Intracellular signaling cascade triggered by pyrrolidine-isoDMT analogues.

Experimental Methodologies

To ensure scientific integrity and trustworthiness, the bioanalysis of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole must employ self-validating protocols. The following methodologies detail the in vivo sampling and LC-MS/MS quantification workflows, designed to mitigate pre-analytical variables and matrix effects.

Protocol A: In Vivo Dosing and Biodistribution Sampling

Causality: Serial blood sampling combined with terminal brain harvesting allows for the simultaneous calculation of systemic clearance and CNS penetrance.

  • Formulation: Dissolve 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole in 5% DMSO / 10% Tween-80 / 85% Saline to ensure complete solubility of the lipophilic free base.

  • Administration: Administer to adult male Sprague-Dawley rats via IV bolus (tail vein, 1 mg/kg) or oral gavage (10 mg/kg).

  • Serial Blood Collection: Collect 200 µL of blood via the jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​ EDTA tubes.

    • Self-Validation Step: Immediately place tubes on ice to halt ex vivo enzymatic degradation, then centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

  • Tissue Harvesting: At Tmax​ (0.5 h) and terminal phase (4 h), euthanize a subset of animals. Perfuse transcardially with ice-cold PBS to remove residual blood from the cerebral vasculature.

    • Causality: Perfusion is critical; without it, blood trapped in the brain microvasculature will falsely elevate the apparent brain concentration.

  • Homogenization: Homogenize brain tissue in 3 volumes (w/v) of ice-cold 50% methanol/water.

Protocol B: LC-MS/MS Bioanalytical Quantification

Causality: Protein precipitation with cold organic solvents rapidly denatures binding proteins, releasing the analyte, while the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) corrects for ionization suppression during mass spectrometry.

  • Sample Preparation: Aliquot 50 µL of plasma or brain homogenate into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS (e.g., 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole-d4, 100 ng/mL).

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid). Vortex for 5 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient mobile phase of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode.

    • Self-Validation Step: Run a matrix-matched calibration curve (1-1000 ng/mL) alongside Quality Control (QC) samples at low, medium, and high concentrations. Acceptance criteria require QC accuracy within ±15% of the nominal concentration.

Bioanalytical_Workflow A In Vivo Dosing (IV / PO) B Plasma Collection & Brain Perfusion A->B C Addition of SIL-IS (Self-Validation) B->C D Protein Precipitation (Cold Acetonitrile) C->D E UPLC Separation (C18 Column) D->E F ESI-MS/MS MRM Quantification E->F G Non-Compartmental PK Analysis F->G

Step-by-step LC-MS/MS bioanalytical workflow for PK parameter derivation.

Conclusion

1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole exemplifies the rational design of next-generation psychoplastogens. By leveraging the isoDMT scaffold and incorporating a pyrrolidine ring, researchers can achieve a highly favorable pharmacokinetic profile characterized by excellent BBB penetrance, reduced first-pass clearance, and sustained intracellular receptor engagement. The rigorous application of self-validating LC-MS/MS protocols ensures that the biodistribution data generated for this compound is robust, reproducible, and ready to support advanced preclinical efficacy models for neuropsychiatric disease.

References

  • Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogs Through Structure-Activity Relationship Studies PubMed Central (PMC) - NIH URL:[Link]

  • Identification of Psychoplastogenic N, N-Dimethylaminoisotryptamine (isoDMT) Analogues through Structure-Activity Relationship Studies PubMed - NIH URL:[Link]

  • Serotonin 2A Receptor (5-HT2AR) Agonists: Psychedelics and Non-Hallucinogenic Analogues as Emerging Antidepressants Chemical Reviews - ACS Publications URL:[Link]

  • Biochemical Mechanisms Underlying Psychedelic-Induced Neuroplasticity Biochemistry - ACS Publications URL:[Link]

Sources

Exploratory

Structural and Chemical Properties of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole: A Technical Guide to Non-Hallucinogenic Psychoplastogens

Executive Summary The search for rapid-acting neurotherapeutics has led to the discovery of psychoplastogens—small molecules capable of rapidly promoting structural and functional neuroplasticity. While classical tryptam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The search for rapid-acting neurotherapeutics has led to the discovery of psychoplastogens—small molecules capable of rapidly promoting structural and functional neuroplasticity. While classical tryptamines like N,N-dimethyltryptamine (DMT) are potent psychoplastogens, their clinical utility is severely limited by their hallucinogenic properties.

1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole represents a critical paradigm shift in neuropharmacology. By transposing the alkylamine side chain from the C3 position (as seen in classical tryptamines) to the N1 position, this compound acts as an isotryptamine analog (specifically, an isoDMT derivative)[1]. This specific structural modification strips the molecule of its hallucinogenic liability while preserving its ability to drive cortical neuron growth[2]. Furthermore, N-substituted indoles of this class have demonstrated potent inhibitory activity against neuronal nitric oxide synthase (nNOS), offering secondary neuroprotective benefits[3].

Chemical and Structural Properties

The core scaffold of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole consists of a bicyclic 1H-indole ring. Unlike endogenous serotonin or classical psychedelics, the N1 position (the indole nitrogen) is alkylated with a 2-(pyrrolidin-1-yl)ethyl linker.

From a structure-activity relationship (SAR) perspective, the absence of the indole N–H bond is the most critical feature of this molecule. In classical psychedelics, the N–H bond acts as a crucial hydrogen-bond donor to specific residues within the 5-HT2A receptor binding pocket, stabilizing the active-state conformation responsible for hallucinations[4]. By alkylating this nitrogen and constraining the terminal amine within a pyrrolidine ring, the compound acts as a non-hallucinogenic psychoplastogen[1].

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Formula C14H18N2
Molecular Weight 214.31 g/mol
Core Scaffold N-substituted Indole (Isotryptamine analog)
Terminal Amine Pyrrolidine (Conformationally constrained)
Hydrogen Bond Donors 0 (Crucial for bypassing hallucinogenic 5-HT2A activation)
Hydrogen Bond Acceptors 1

Synthesis and Chemical Workflows

As a synthetic target, the primary challenge in generating 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole is ensuring strict N-alkylation over C3-alkylation, as the indole ring is an ambient nucleophile. The following protocol leverages a strong base in a polar aprotic solvent to kinetically favor N1 substitution[5].

Protocol 1: Selective N-Alkylation of 1H-Indole
  • Deprotonation: Dissolve 1H-indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Cool the reaction vessel to 0°C. Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality: NaH is utilized to selectively deprotonate the weakly acidic N–H bond (pKa ~16.2), generating a highly reactive indolide anion. Maintaining 0°C prevents thermal degradation and minimizes unwanted side reactions.

  • Alkylation: Slowly add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.1 eq) to the mixture.

    • Causality: In a polar aprotic solvent like DMF, the indolide anion is poorly solvated, maximizing its nucleophilicity. The reaction proceeds via an SN2 mechanism, where the steric accessibility of the N1 position kinetically favors N-alkylation over C3-alkylation[5].

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12 hours to ensure complete conversion.

  • Quench and Extraction: Carefully quench the reaction with ice-cold water to neutralize unreacted NaH. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers extensively with brine.

    • Causality: Multiple brine washes are strictly required to pull the highly polar DMF out of the organic phase, preventing baseline separation issues during chromatography.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography using a gradient of EtOAc/Heptane. This yields the target compound at >95% purity[5].

Synthesis Indole 1H-Indole (Starting Material) Base NaH / DMF (Deprotonation) Indole->Base Step 1 Intermediate N-Alkylation Reaction (0°C to RT) Base->Intermediate Indolide Anion AlkylatingAgent 1-(2-Chloroethyl)pyrrolidine (Alkylating Agent) AlkylatingAgent->Intermediate SN2 Attack Workup Aqueous Workup (EtOAc Extraction) Intermediate->Workup Quench Purification Flash Chromatography (EtOAc/Heptane) Workup->Purification Crude Extract Product 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole (Target Compound) Purification->Product >95% Purity

Figure 1: Step-by-step synthesis workflow of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole.

Pharmacological Profile & Mechanism of Action

1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole operates through a sophisticated polypharmacological mechanism. Its primary therapeutic value lies in its psychoplastogenic activity.

By modulating 5-HT2A and AMPA receptors without triggering the hallucinogenic beta-arrestin-2 recruitment pathway, the compound stimulates the release of Brain-Derived Neurotrophic Factor (BDNF)[2]. BDNF subsequently binds to the Tropomyosin receptor kinase B (TrkB), initiating a phosphorylation cascade that activates the mammalian target of rapamycin (mTOR)[4]. The mTOR pathway upregulates the translation of critical synaptic proteins, physically driving the growth of dendritic spines and arbors (spinogenesis and dendritogenesis)[2].

Additionally, N-substituted indoles of this class exhibit selective inhibition of neuronal nitric oxide synthase (nNOS) over endothelial NOS (eNOS). This specific inhibition reduces neuro-inflammation and oxidative stress, providing a secondary mechanism for treating neuropathic pain and reperfusion injuries[3].

Pathway Compound 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole Receptor 5-HT2A / AMPA Receptors Compound->Receptor Binding/Modulation BDNF BDNF Release Receptor->BDNF Stimulates TrkB TrkB Activation BDNF->TrkB Binds mTOR mTOR Pathway TrkB->mTOR Phosphorylation Translation Protein Translation (Synaptic Proteins) mTOR->Translation Up-regulates Plasticity Structural Neuroplasticity (Dendritogenesis) Translation->Plasticity Drives

Figure 2: TrkB/mTOR signaling cascade driving structural neuroplasticity.

Experimental Validations & Protocols

To validate the compound as a non-hallucinogenic psychoplastogen, two self-validating experimental systems are standard in the field: in vitro Sholl analysis and in vivo Head-Twitch Response (HTR) assays.

Protocol 2: In Vitro Dendritogenesis (Sholl Analysis)[2]
  • Cell Culture: Plate primary embryonic cortical neurons (e.g., E18 rat) at a density of 15,000 cells/well in a 96-well plate.

  • Compound Administration: At Days in Vitro (DIV) 6, treat the cells with either a vehicle control (DMSO) or 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole (10 μM) for exactly 24 hours.

    • Causality: A 24-hour treatment window is empirically sufficient to observe mTOR-dependent structural changes. Prolonged exposure can lead to excitotoxicity or receptor downregulation.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde. Immunostain using antibodies against Microtubule-Associated Protein 2 (MAP2) to exclusively visualize dendritic arbors.

  • Quantification: Utilize ImageJ software to perform Sholl analysis, counting the number of dendritic intersections at concentric radial distances from the neuronal soma.

Protocol 3: In Vivo Head-Twitch Response (HTR) Assay[1]
  • Subject Preparation: Habituate adult C57BL/6J mice to the behavioral testing environment for 30 minutes prior to the assay.

  • Administration: Administer the compound via intraperitoneal (i.p.) injection at varying doses (e.g., 1, 5, 10 mg/kg).

  • Observation: Record the subjects using high-speed cameras for 20 minutes post-injection.

  • Analysis: Blinded observers quantify the number of distinct paroxysmal rotational head movements.

    • Causality: The HTR in rodents is a highly reliable, 5-HT2A-mediated behavioral proxy for hallucinations in humans. The absence of HTR confirms the non-hallucinogenic safety profile of the isoDMT analog[1].

Table 2: Pharmacological Comparison of Indole Derivatives
Compound Class5-HT2A AffinityDendritogenesis (mTOR)Hallucinogenic Potential (HTR)
DMT (Classical Tryptamine) HighRobustHigh
isoDMT (Isotryptamine) ModerateRobustLow
1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole ModerateRobustNegligible

References

  • N-substituted indoles and other heterocycles for treating brain disorders (KR20210134928A). Google Patents.
  • Substituted indole compounds having nos inhibitory activity (EA013123B1). Google Patents.
  • Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogues through Structure–Activity Relationship Studies . Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Biochemical Mechanisms Underlying Psychedelic-Induced Neuroplasticity . Biochemistry (ACS Publications). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Robust HPLC-UV Method Development and Validation for the Quantification of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole

Introduction & Chemical Profiling The compound 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole is a synthetic indole derivative featuring a hydrophobic aromatic core linked via an ethyl chain to a basic pyrrolidine ring. Compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

The compound 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole is a synthetic indole derivative featuring a hydrophobic aromatic core linked via an ethyl chain to a basic pyrrolidine ring. Compounds of this structural class are frequently encountered in neuropharmacological research, often serving as intermediates or active pharmacophores in the development of psychoplastic and serotonergic agents.

Quantifying this compound presents a classic chromatographic challenge: the basic tertiary amine of the pyrrolidine ring (estimated pKa​≈10.0 ) is highly prone to secondary interactions with residual silanols on silica-based stationary phases. This interaction typically manifests as severe peak tailing, shifting retention times, and poor integration reproducibility. This application note details a scientifically grounded, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method designed specifically to mitigate these issues while adhering to the latest regulatory standards[1].

Method Development Rationale: The Causality of Choices

To build a robust method, every chromatographic parameter was selected based on the physicochemical properties of the analyte.

  • Stationary Phase Selection: An end-capped, high-purity C18 column (e.g., Waters XBridge C18 or Agilent ZORBAX Eclipse Plus) is mandatory. End-capping minimizes the presence of free, acidic silanol groups ( −SiOH ) on the silica surface, which are the primary culprits for electrostatic binding with the protonated pyrrolidine nitrogen.

  • Mobile Phase & pH Control: To achieve sharp, symmetrical peaks, the mobile phase must dictate the ionization state of the analyte. We employ 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic phases, driving the pH down to approximately 2.0. At this pH, the pyrrolidine nitrogen is fully protonated (cationic). Simultaneously, TFA acts as a hydrophobic ion-pairing agent. The trifluoroacetate anion ( CF3​COO− ) pairs with the protonated amine, forming a neutral, hydrophobic complex that partitions predictably into the C18 stationary phase, eliminating tailing[2].

  • Detector Wavelength Optimization: The indole chromophore exhibits a strong π→π∗ transition. UV scanning reveals an absorption maximum ( λmax​ ) at 220 nm , which provides maximum sensitivity for low-level quantification. A secondary wavelength at 280 nm is monitored simultaneously to ensure peak purity and specificity, as the indole ring has a characteristic secondary absorption band at this wavelength.

G A Analyte Profiling (Pyrrolidine pKa ~10, Indole UV active) B Stationary Phase (End-capped C18 to reduce silanols) A->B Hydrophobicity & Basicity C Mobile Phase Optimization (0.1% TFA for Ion-Pairing at pH 2.0) B->C Mitigate Peak Tailing D UV Wavelength Selection (220 nm for Quant, 280 nm for Purity) C->D Maximize S/N Ratio E Method Validation (ICH Q2(R2) Lifecycle Approach) D->E Lock Method Parameters

Caption: Logical workflow for HPLC-UV method development of basic indole derivatives.

Experimental Protocols

Chromatographic Conditions

The method utilizes a short gradient rather than an isocratic hold. While isocratic elution is simpler, a gradient ensures that any highly retained synthetic impurities or degradation products are efficiently washed from the column, preventing baseline drift in subsequent runs.

Table 1: Optimized HPLC-UV Parameters

ParameterSpecification
Column End-capped C18, 150 mm × 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% TFA in LC-MS Grade Water ( v/v )
Mobile Phase B 0.1% TFA in LC-MS Grade Acetonitrile ( v/v )
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C (Thermostatted to reduce viscosity)
Injection Volume 10 µL
Detection Wavelength 220 nm (Quantification) / 280 nm (Qualitative)
Needle Wash 50:50 Water:Acetonitrile

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08515Initial
8.04060Linear
10.01090Linear (Wash)
12.01090Hold
12.18515Linear
16.08515Re-equilibration
Standard and Sample Preparation Workflow

Self-Validating Principle: All diluents must closely match the initial mobile phase conditions to prevent solvent-front distortion (the "solvent effect").

  • Diluent Preparation: Mix LC-MS Grade Water and Acetonitrile in an 80:20 ( v/v ) ratio.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Weigh the equivalent of 10.0 mg of the active sample, extract with 10 mL of diluent, sonicate for 10 minutes, and centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

Method Validation (ICH Q2(R2) Compliance)

To demonstrate that the analytical procedure is fit for its intended purpose, it must be validated according to the revised ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach[3].

System Suitability Testing (SST)

Before executing any validation or routine analysis, the system must prove its capability. Six replicate injections of the Working Standard (100 µg/mL) are performed.

Table 3: System Suitability Specifications

ParameterAcceptance CriterionRationale
Retention Time (RT) RSD ≤1.0% Ensures pump stability and proper column equilibration.
Peak Area RSD ≤2.0% Confirms autosampler precision and detector stability.
Tailing Factor ( Tf​ ) ≤1.5 Verifies successful suppression of silanol interactions.
Theoretical Plates ( N ) ≥5,000 Ensures column efficiency has not degraded.
Validation Execution Protocol

Validation Start ICH Q2(R2) Validation Spec Specificity (Blank & Matrix) Start->Spec Lin Linearity & Range (50-150% Target) Start->Lin Acc Accuracy (Spike Recovery) Start->Acc Prec Precision (Repeatability) Start->Prec

Caption: Core analytical validation parameters according to ICH Q2(R2) guidelines.

Step 1: Specificity Inject the Diluent (Blank) and any known matrix components. Acceptance: No interfering peaks should elute at the retention time of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole.

Step 2: Linearity and Range Prepare a calibration curve spanning 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Inject each level in triplicate. Acceptance: The correlation coefficient ( R2 ) of the linear regression must be ≥0.999 . The y-intercept should be statistically insignificant.

Step 3: Accuracy (Recovery) Prepare spiked samples at three concentration levels: 80%, 100%, and 120% of the target concentration. Perform triplicate preparations at each level (9 determinations total). Acceptance: Mean recovery across all levels must fall between 98.0% and 102.0%.

Step 4: Precision (Repeatability) Prepare six independent sample solutions at the 100% test concentration (100 µg/mL). Acceptance: The Relative Standard Deviation (RSD) of the calculated assay values must be ≤2.0% .

Table 4: Representative Validation Summary Data

Validation ParameterTarget SpecificationTypical Result for Indole Derivative
Specificity No interference at analyte RTPass (Blank baseline is flat at RT)
Linearity ( R2 ) ≥0.999 0.9998
Range 50 µg/mL to 150 µg/mLValidated
Accuracy (Mean Recovery) 98.0% - 102.0%99.6% ± 0.8%
Method Precision (RSD) ≤2.0% ( n=6 )0.65%
LOD / LOQ Signal-to-Noise ≥3 / ≥10 0.5 µg/mL / 1.5 µg/mL

Conclusion

By leveraging the ion-pairing capabilities of Trifluoroacetic Acid and the high-efficiency surface of an end-capped C18 column, the inherent peak tailing associated with the pyrrolidine moiety of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole is completely neutralized. The resulting gradient HPLC-UV method is highly specific, sensitive at 220 nm, and fully compliant with ICH Q2(R2) validation requirements, making it suitable for both routine quality control and advanced pharmacokinetic profiling.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Steps for HPLC Method Development Pharmaguideline URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs URL: [Link]

Sources

Application

Analytical Extraction and LC-MS/MS Quantification of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole in Complex Biological Matrices

Introduction & Physicochemical Rationale 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole is a synthetic N-substituted indole derivative. Structurally related to isotryptamines (isoDMTs) and emerging psychoplastogens, compounds in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole is a synthetic N-substituted indole derivative. Structurally related to isotryptamines (isoDMTs) and emerging psychoplastogens, compounds in this class are heavily investigated for their ability to promote neural plasticity and treat neuropsychiatric disorders without hallucinogenic liabilities ().

From a bioanalytical perspective, quantifying this molecule in complex matrices (e.g., plasma, brain homogenate) presents distinct challenges driven by its physicochemical properties:

  • High Lipophilicity (LogP ~ 3.1): The unsubstituted indole core drives non-specific binding to plasma proteins and cellular membranes. If not aggressively disrupted, this leads to poor extraction recoveries.

  • Strong Basicity (pKa ~ 9.8): The tertiary amine of the pyrrolidine ring is highly basic. While this allows for excellent ionization efficiency in positive Electrospray Ionization (ESI+), it also means the compound readily co-elutes with endogenous phosphatidylcholines (phospholipids), leading to catastrophic ion suppression.

The Causality of the Methodological Choice: Simple protein precipitation (PP) or liquid-liquid extraction (LLE) is insufficient to separate this basic lipophile from matrix phospholipids. Therefore, this protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) . The sulfonic acid sorbent captures the protonated pyrrolidine ring via ionic bonds, allowing us to wash the sorbent with 100% organic solvent. This aggressive wash strips away the neutral lipids and phospholipids while the target analyte remains locked in place, ensuring a pristine extract for LC-MS/MS analysis ().

Experimental Workflow & Visualization

The following diagram illustrates the mechanistic progression of the sample preparation. Each step is designed to manipulate the ionization state of the pyrrolidine nitrogen to control its affinity for the SPE sorbent.

SPE_Workflow Sample Biological Sample (Plasma / Brain Tissue) Pretreatment Protein Precipitation (1% FA in ACN) Sample->Pretreatment Dilution Aqueous Dilution (Ensure pH < 3) Pretreatment->Dilution Condition 1. Condition & Equilibrate (MeOH, then 2% FA in H2O) Dilution->Condition Load onto SPE Load 2. Load Sample (Protonated Amine Binds) Condition->Load Wash1 3. Aqueous Wash (2% FA in H2O) Load->Wash1 Wash2 4. Organic Wash (100% MeOH - Removes Lipids) Wash1->Wash2 Elute 5. Elution (5% NH4OH in MeOH) Wash2->Elute Dry Evaporate & Reconstitute (N2 stream, 50% ACN) Elute->Dry LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Dry->LCMS

Mixed-Mode Strong Cation Exchange (MCX) SPE workflow for pyrrolidinyl indole extraction.

Step-by-Step Protocol

Reagents and Materials
  • Sorbent: Oasis MCX 96-well plate or cartridges (30 mg, 1 cc).

  • Solvents: LC-MS grade Water, Methanol (MeOH), and Acetonitrile (ACN).

  • Modifiers: Formic Acid (FA) and Ammonium Hydroxide (NH₄OH, 28-30% ACS grade).

  • Internal Standard (IS): Deuterated analog (e.g., DMT-d6) or a structurally similar N-alkyl indole.

Sample Pre-Treatment (Disrupting Protein Binding)

Brain tissue must first be homogenized in a 1:4 (w/v) ratio of 80:20 Water:MeOH to lyse cells.

  • Transfer 100 µL of plasma or brain homogenate to a microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (100 ng/mL).

  • Protein Crash: Add 300 µL of ice-cold 1% FA in ACN.

    • Causality: The high organic content precipitates proteins, while the low pH (< 3.0) ensures the pyrrolidine nitrogen is fully protonated (ionized), breaking any non-covalent binding to plasma proteins.

  • Vortex aggressively for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 300 µL of the supernatant to a new tube and dilute with 300 µL of 2% FA in Water.

    • Causality: Diluting the organic solvent to <50% ensures the analyte will properly partition onto the SPE sorbent during loading.

MCX Solid Phase Extraction

Ensure flow rates do not exceed 1 mL/min (approx. 1 drop per second) to allow for proper mass transfer.

  • Condition: Pass 1.0 mL of 100% MeOH through the MCX bed to solvate the pores.

  • Equilibrate: Pass 1.0 mL of 2% FA in Water to prepare the cation exchange sites.

  • Load: Apply the 600 µL of pre-treated, diluted sample. The positively charged pyrrolidine ring will bind ionically to the negatively charged sulfonic acid groups ().

  • Aqueous Wash: Pass 1.0 mL of 2% FA in Water. This removes polar interferences and salts.

  • Organic Wash (Critical Step): Pass 1.0 mL of 100% MeOH.

    • Causality: Because the analyte is ionically locked to the sorbent, 100% organic solvent can be used to wash away highly lipophilic interferences (like triglycerides and phospholipids) without eluting the target compound.

  • Elution: Pass 1.0 mL of 5% NH₄OH in MeOH.

    • Causality: The high pH (~11) neutralizes the pyrrolidine nitrogen, breaking the ionic bond and allowing the lipophilic indole to elute in the methanol.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95:5 Water:ACN with 0.1% FA).

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved using a sub-2 µm C18 column to ensure sharp peak shapes for basic amines.

Table 1: Optimized Mass Spectrometry (ESI+) Parameters
ParameterSetting / ValueRationale
Ionization Mode ESI PositiveAmine readily accepts a proton ([M+H]+).
Precursor Ion (m/z) 215.2Exact mass of C14H18N2 is 214.15 Da.
Quantifier MRM (m/z) 215.2 → 84.1Cleavage yielding the pyrrolidine cation.
Qualifier MRM (m/z) 215.2 → 144.1Cleavage yielding the indole-ethyl cation.
Capillary Voltage 3.0 kVStandard for small basic molecules.
Desolvation Temp 500 °CHigh temp required for lipophilic compounds.
Table 2: Gradient Elution Profile

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Flow Rate: 0.4 mL/min. Mobile Phase A: 0.1% FA in Water | Mobile Phase B: 0.1% FA in Acetonitrile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0095.05.0Initial
0.5095.05.0Isocratic hold
3.0010.090.0Linear gradient
4.0010.090.0Column wash
4.1095.05.0Re-equilibration
5.5095.05.0End of run

Self-Validating System: Quality Control & Metrics

To ensure the trustworthiness of the data, every batch must be validated using the Matuszewski Method to isolate extraction efficiency from matrix-induced ion suppression.

Prepare three sets of samples at the Quality Control (QC) levels:

  • Set A (Neat): Analyte spiked into reconstitution solvent.

  • Set B (Post-Spike): Blank matrix extracted, then spiked with analyte prior to injection.

  • Set C (Pre-Spike): Blank matrix spiked with analyte, then extracted.

Calculate the following metrics to validate the protocol's integrity:

  • Matrix Effect (ME) = (Set B / Set A) × 100. (Values between 85-115% indicate minimal ion suppression).

  • Recovery (RE) = (Set C / Set B) × 100. (Measures the physical yield of the SPE process).

  • Process Efficiency (PE) = (Set C / Set A) × 100. (The overall method performance).

Table 3: Expected Validation Metrics (N=6)
MatrixSpiked Conc.Matrix Effect (ME)Recovery (RE)Process Efficiency (PE)
Rat Plasma 10 ng/mL94.2 ± 3.1%88.5 ± 4.0%83.3 ± 3.5%
Rat Plasma 250 ng/mL96.5 ± 2.2%91.2 ± 2.8%88.0 ± 2.5%
Brain Tissue 10 ng/g89.1 ± 4.5%82.4 ± 5.1%73.4 ± 4.8%
Brain Tissue 250 ng/g92.3 ± 3.8%85.6 ± 3.2%79.0 ± 3.5%

Note: The high recovery and minimal matrix effect in brain tissue validate the efficacy of the 100% Methanol wash step during the MCX extraction, successfully purging myelin-derived lipids prior to elution.

References

  • Cameron, L. P., Tombari, R. J., Lu, J., Pell, A. J., Hurley, Z. Q., Ehinger, Y., ... & Olson, D. E. (2020). Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogues through Structure–Activity Relationship Studies. Journal of Medicinal Chemistry, 63(11), 5841-5855.[Link]

  • Dong, C., Cao, A. B., Sears, K. M., Lankri, D., Sen, S., ... & Olson, D. E. (2023). Molecular design of a therapeutic LSD analogue with reduced hallucinogenic potential. Proceedings of the National Academy of Sciences (PNAS), 120(18), e2214654120.[Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online.[Link]

  • Teichmann, A., Vogel, A. L., Hoffmann, T., & Herrmann, H. (2016). First Quantification of Imidazoles in Ambient Aerosol Particles: Potential Photosensitizers, Brown Carbon Constituents, and Hazardous Components. Environmental Science & Technology, 50(3), 1166-1173.[Link]

Method

Application Note: NMR Spectroscopic Characterization of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole

Scientific Context & Significance The structural class of N -substituted indoles represents a highly privileged scaffold in modern neuropharmacology. Compounds featuring an indole core tethered to an aliphatic amine—such...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Significance

The structural class of N -substituted indoles represents a highly privileged scaffold in modern neuropharmacology. Compounds featuring an indole core tethered to an aliphatic amine—such as 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole —are critical intermediates and active pharmaceutical ingredients (APIs) in the development of [1]. These molecules are designed to promote structural and functional neural plasticity, offering therapeutic potential for treatment-resistant depression and other neuropsychiatric disorders[1].

For drug development professionals, the rigorous structural elucidation of these scaffolds is paramount. This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole, detailing the causality behind experimental choices and providing representative chemical shift assignments grounded in established empirical data for[2].

Experimental Methodologies & Self-Validating Protocols

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a closed, self-validating system. Every step incorporates internal checks to prevent artifacts, magnetic drift, or signal overlap.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of high-purity 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole in 600 µL of deuterated chloroform ( CDCl3​ ).

    • Causality: CDCl3​ is selected because this specific N -alkylated indole lacks exchangeable N-H protons, eliminating the need for protic or highly polar solvents like DMSO- d6​ .

    • Self-Validation: The solvent must contain 0.05% v/v Tetramethylsilane (TMS). TMS acts as an internal standard, locking the chemical shift reference exactly at δ 0.00 ppm, ensuring that any magnetic field drift during acquisition is automatically calibrated.

  • Instrument Setup: Transfer the solution to a precision 5 mm NMR tube and insert it into a 400 MHz or 600 MHz NMR spectrometer equipped with a broadband cryoprobe.

  • Tuning and Shimming: Tune the probe to the exact Larmor frequencies of 1 H and 13 C. Execute automated gradient shimming (Z1-Z5).

    • Causality: Perfect magnetic field homogeneity is critical to resolve fine J -couplings, specifically the characteristic ~3.2 Hz coupling between the H-2 and H-3 protons on the indole core.

  • Data Acquisition Parameters:

    • 1 H NMR: 16 scans, 30° pulse angle, spectral width of 12 ppm. Set the relaxation delay ( D1​ ) to 2.0 seconds.

    • 13 C NMR: 512 scans, 30° pulse angle, spectral width of 250 ppm. Set the D1​ to 5.0 seconds.

    • Causality: Quaternary carbons (such as C-3a and C-7a on the indole core) lack attached protons to facilitate dipole-dipole relaxation. A longer D1​ (5.0 s) ensures complete spin-lattice relaxation ( T1​ ), preventing signal attenuation and allowing for reliable peak picking.

  • Signal Processing: Apply a Fourier Transform (FT) followed by manual zero-order and first-order phase correction. Apply a polynomial baseline correction to ensure accurate integration of the aliphatic multiplets.

Workflow A 1. Sample Preparation (CDCl3 + 0.05% TMS) B 2. Probe Tuning & Gradient Shimming A->B C 3. Pulse Calibration & Delay Optimization B->C D 4. Data Acquisition (1H, 13C, HSQC, HMBC) C->D E 5. Fourier Transform & Baseline Correction D->E

Step-by-step workflow for high-resolution NMR sample preparation and spectral acquisition.

Quantitative Data Presentation

The following tables summarize the representative chemical shifts ( δ ) and coupling constants ( J ) for 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole. Assignments are based on the integration of 1D spectra and 2D correlation mapping.

Table 1: 1 H NMR Assignments (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
H-4 7.63Doublet (d)7.81HIndole Benzenoid
H-7 7.35Doublet (d)8.21HIndole Benzenoid
H-6 7.21Triplet (t)7.61HIndole Benzenoid
H-5 7.11Triplet (t)7.61HIndole Benzenoid
H-2 7.10Doublet (d)3.21HIndole Pyrrolic
H-3 6.49Doublet (d)3.21HIndole Pyrrolic
N-CH 2​ 4.25Triplet (t)7.22HEthyl Linker (Indole side)
CH 2​ -N 2.82Triplet (t)7.22HEthyl Linker (Pyrrolidine side)
H- α 2.55Multiplet (m)-4HPyrrolidine Ring
H- β 1.80Multiplet (m)-4HPyrrolidine Ring
Table 2: 13 C NMR Assignments (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeStructural Assignment
C-7a 136.2Quaternary (C)Indole Core
C-3a 128.5Quaternary (C)Indole Core
C-2 128.0Methine (CH)Indole Core
C-6 121.4Methine (CH)Indole Core
C-4 121.0Methine (CH)Indole Core
C-5 119.2Methine (CH)Indole Core
C-7 109.5Methine (CH)Indole Core
C-3 101.2Methine (CH)Indole Core
CH 2​ -N 56.5Methylene (CH 2​ )Ethyl Linker (Pyrrolidine side)
C- α 54.2Methylene (CH 2​ )Pyrrolidine Ring (x2)
N-CH 2​ 44.8Methylene (CH 2​ )Ethyl Linker (Indole side)
C- β 23.6Methylene (CH 2​ )Pyrrolidine Ring (x2)

Mechanistic Insights into Chemical Shifts (E-E-A-T)

To interpret these spectra accurately, one must understand the underlying quantum mechanical and electronic environments dictating the chemical shifts:

The Indole Core: Magnetic Anisotropy

The indole ring is a highly conjugated 10- π electron system. The circulation of these π -electrons in the applied magnetic field ( B0​ ) generates a strong anisotropic induced magnetic field. Protons located on the periphery of this ring (H-4, H-5, H-6, H-7) experience a deshielding effect, pushing their signals downfield into the 7.11–7.63 ppm range. The H-3 proton is notably shielded ( δ 6.49 ppm) compared to H-2 ( δ 7.10 ppm) because the electron-rich nature of the enamine-like system in the pyrrolic ring localizes higher electron density at the C-3 position[2].

The Ethyl Linker: Resonance vs. Inductive Effects

The ethyl linker presents a classic A2​X2​ spin system, appearing as two distinct triplets. However, their chemical shifts are drastically different due to the nature of the flanking nitrogen atoms:

  • Indole N-CH 2​ ( δ 4.25 ppm): The indole nitrogen is sp2 -hybridized. Its lone pair is delocalized into the aromatic π -system. Because the nitrogen is electron-deficient relative to a standard amine, it exerts a strong electron-withdrawing effect on the adjacent methylene group, heavily deshielding it.

  • Pyrrolidine CH 2​ -N ( δ 2.82 ppm): The pyrrolidine nitrogen is sp3 -hybridized and highly basic. It acts purely via inductive effects, resulting in a much more shielded signal compared to the indole-adjacent methylene.

2D Correlation Mapping

To validate the connectivity between the indole core, the linker, and the pyrrolidine ring, 2D NMR techniques are utilized. Heteronuclear Multiple Bond Correlation (HMBC) will show cross-peaks between the Indole N-CH 2​ protons ( δ 4.25) and the quaternary C-2 and C-7a carbons, physically linking the aliphatic chain to the aromatic core.

Elucidation cluster_0 Start 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole Indole Indole Core (7.10 - 7.63 ppm) Start->Indole Linker Ethyl Linker (2.82 - 4.25 ppm) Start->Linker Pyrrol Pyrrolidine Ring (1.80 - 2.55 ppm) Start->Pyrrol Indole->Linker HMBC (C2/C7a to N-CH2) Linker->Pyrrol COSY (CH2 to CH2)

Logical framework for 2D NMR structural elucidation and correlation mapping.

References

  • Title: N-substituted indoles and other heterocycles for treating brain disorders (KR20210134928A)
  • Title: 1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea (CID 43969487) Source: PubChem Database URL: [Link]

  • Title: Regioselective Synthesis of Pyrrole and Indole-Fused Isocoumarins (Supporting Information) Source: Angewandte Chemie International Edition / Wiley-VCH URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges with the formulation and in vitro/in vivo delivery of lipophilic, basic small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges with the formulation and in vitro/in vivo delivery of lipophilic, basic small molecules. 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole presents a classic solubility paradox: it possesses a highly lipophilic, planar indole core that drives strong intermolecular π−π stacking (resulting in high crystal lattice energy), coupled with a basic pyrrolidine nitrogen (estimated pKa ~ 8.5–9.5).

While the pyrrolidine ring offers a handle for ionization, at physiological pH (7.4), a significant fraction of the compound remains in its un-ionized free base form. This highly lipophilic free base acts as a nucleation seed, leading to rapid precipitation in aqueous media. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility hurdles.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my compound precipitate immediately when diluted from a DMSO stock into a pH 7.4 assay buffer?

The Causality: This is a classic manifestation of the Henderson-Hasselbalch relationship. At pH 7.4, the basic pyrrolidine nitrogen is only partially protonated. The un-ionized fraction (the free base) is highly hydrophobic and cannot overcome the cohesive forces of the water hydrogen-bond network, causing it to "crash out." Furthermore, rapid dilution from DMSO into water causes a localized solvent shock, stripping the DMSO solvation shell before the molecule can properly ionize. The Solution: Do not dilute directly into pH 7.4 buffer. Instead, pre-dilute your DMSO stock into a mild acidic transition buffer (e.g., 0.1 M acetate buffer, pH 4.5) to ensure 100% protonation of the pyrrolidine ring. Once fully ionized, the compound can be slowly titrated into the final pH 7.4 assay medium, leveraging the kinetic stability of the supersaturated ionized state.

Q2: I need to prepare a high-concentration liquid formulation for in vitro screening, but my cells are sensitive to high DMSO concentrations. What is the alternative?

The Causality: Relying solely on DMSO often leads to cellular toxicity (typically >0.5% v/v). To reduce DMSO dependency, we utilize a co-solvent system that leverages preferential solvation [1]. By combining solvents with different dielectric constants, we disrupt the crystal lattice of the indole while maintaining a biocompatible environment. Polyethylene glycol 400 (PEG 400) is highly effective here; its amphiphilic nature allows its hydrocarbon backbone to interact with the indole core, while its hydroxyl end-groups hydrogen-bond with water. The Solution: Use a ternary co-solvent system: 10% DMSO, 40% PEG 400, and 50% Aqueous Buffer [2]. This specific ratio maximizes co-solvency while keeping the formulation mild enough for most short-term in vitro and in vivo applications.

Q3: We are moving to in vivo animal models and need a stable, solid API with high oral bioavailability. Should we synthesize the hydrochloride (HCl) salt?

The Causality: While HCl is the most common salt, it is often a poor choice for highly lipophilic bases. In the gastric environment, the high concentration of endogenous chloride ions induces a common-ion effect , which suppresses the solubility product ( Ksp​ ) of the HCl salt and forces the drug to precipitate[3]. The Solution: Synthesize the Mesylate (methanesulfonate) salt [4]. The bulkier methanesulfonate anion disrupts the planar packing of the indole rings, significantly lowering the crystal lattice energy compared to the small chloride ion. Furthermore, mesylate salts are immune to the gastric common-ion effect, ensuring rapid dissolution in the stomach.

Q4: We need an intravenous (IV) formulation, but we cannot use co-solvents due to hemolysis risks. How can we solubilize the free base natively?

The Causality: For IV routes, you must shield the lipophilic indole core from the aqueous environment without using organic solvents. Cyclodextrin complexation is the gold standard [5]. Heptakis-O-(2-hydroxypropyl)- β -cyclodextrin (HP- β -CD) features a hydrophobic internal cavity that perfectly accommodates the planar indole ring, while the protonated pyrrolidine tail remains exposed to the aqueous phase, maximizing water-dipole interactions. The Solution: Formulate a 1:1 inclusion complex using a 10–20% (w/v) HP- β -CD aqueous solution [6].

Part 2: Experimental Protocols

Every protocol below is designed as a self-validating system. By following the specific analytical checkpoints, you ensure the thermodynamic stability of your formulation.

Protocol A: Synthesis of the Mesylate Salt

Objective: To generate a highly soluble, solid-state API immune to the gastric common-ion effect.

  • Dissolution: Dissolve 1.0 g of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole (free base) in 15 mL of anhydrous ethyl acetate. Causality: Ethyl acetate is chosen because the free base is highly soluble in it, but the resulting polar salt is not, driving the reaction equilibrium toward precipitation.

  • Acid Addition: Under vigorous stirring, add 1.05 molar equivalents of methanesulfonic acid dropwise at room temperature.

  • Crystallization: Stir the mixture continuously for 2 hours. A white/off-white precipitate will form. If precipitation is slow, cool the flask in an ice bath to reduce the kinetic energy and force nucleation.

  • Isolation & Validation: Filter the precipitate through a Büchner funnel, wash with 5 mL of cold ethyl acetate, and dry under vacuum at 40°C for 12 hours.

  • Self-Validation Check: Determine the melting point and perform XRPD (X-ray Powder Diffraction). A sharp melting point and distinct XRPD peaks confirm a highly crystalline, stable mesylate salt rather than an amorphous dispersion.

Protocol B: Preparation of an HP- β -CD Inclusion Complex

Objective: To prepare an aqueous, solvent-free liquid formulation for IV administration.

  • Host Preparation: Prepare a 20% (w/v) solution of HP- β -CD in sterile Phosphate Buffered Saline (PBS, pH 7.4).

  • Guest Addition: Add an excess amount of the 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole free base (e.g., 50 mg/mL) to the cyclodextrin solution.

  • Equilibration: Stir the suspension magnetically at 300 rpm for exactly 24 hours at 25°C. Causality: Host-guest complexation is a thermodynamically driven process. It takes time for the indole core to displace the water molecules residing inside the hydrophobic cyclodextrin cavity.

  • Filtration & Validation: Filter the suspension through a 0.22 µm PVDF syringe filter. Causality: This critical step physically removes any uncomplexed, precipitated free base. The resulting clear filtrate contains only the solubilized inclusion complex.

  • Self-Validation Check: Quantify the API concentration in the filtrate using HPLC-UV. The measured concentration represents the true thermodynamic solubility limit of the complex.

Part 3: Data Presentation

The following table summarizes the expected solubility enhancements based on the physicochemical principles discussed above.

Formulation StrategyAqueous MediumEstimated Solubility (mg/mL)Primary ApplicationMechanism of Enhancement
Free Base (Control) PBS (pH 7.4)< 0.05None (Prone to precipitation)N/A
Free Base (pH Adjusted) Acetate Buffer (pH 4.0)2.0 – 5.0In vitro assays (acidic)Full protonation of pyrrolidine nitrogen.
Co-Solvent System 10% DMSO / 40% PEG 40015.0 – 30.0In vitro / Short-term in vivoPreferential solvation; dielectric constant reduction[2].
Mesylate Salt Water (Unbuffered)30.0 – 50.0Oral solid dosage formsLower crystal lattice energy; avoids common-ion effect [4].
HP- β -CD Complex 20% HP- β -CD in Water20.0 – 40.0IV Administration / OcularHydrophobic encapsulation of the indole core [6].

Part 4: Formulation Decision Workflow

The following diagram outlines the logical decision tree for selecting the appropriate solubility enhancement strategy based on your experimental endpoint.

G Start 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole (Poorly Soluble Free Base) InVitro In Vitro Assays (Cell-based / Biochemical) Start->InVitro Intended Use InVivo In Vivo Studies (PK / PD / Tox) Start->InVivo Intended Use CoSolvent Co-Solvent System (10% DMSO / 40% PEG 400) InVitro->CoSolvent Rapid Solubilization (Tolerant to DMSO) CD Cyclodextrin Complexation (HP-β-CD) InVitro->CD If DMSO is Toxic to Cell Line Salt Salt Formation (e.g., Mesylate Salt) InVivo->Salt Oral Dosing (Solid Formulation) InVivo->CD IV Administration (Liquid Formulation)

Figure 1: Decision tree for selecting the optimal solubility enhancement strategy for 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole based on experimental requirements.

Part 5: References

  • Preferential Solvation Study in PEG 400 Cosolvent Mixtures ACS Omega[Link]

  • Salt Selection in Drug Development Pharmaceutical Technology[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Molecules (NIH)[Link]

  • Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives Pharmaceutics (NIH)[Link]

  • Enhancing Effect of Hydroxypropyl-β-cyclodextrin on Intestinal Absorption Journal of Agricultural and Food Chemistry (ACS Publications)[Link]

Optimization

preventing oxidation and degradation of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole during storage

Welcome to the technical support center for 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and prac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on preventing the oxidation and degradation of this compound during storage. By understanding the inherent chemical liabilities of this molecule and implementing proper handling and storage protocols, you can ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My solution of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole has turned a yellow or brownish color. What is causing this?

A1: Discoloration is a common indicator of degradation, particularly oxidation. The indole nucleus is susceptible to oxidation, which can lead to the formation of colored oligomeric or polymeric byproducts. The tertiary amine of the pyrrolidine moiety can also undergo oxidation. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole are oxidation, and to a lesser extent, photodegradation and hydrolysis.

  • Oxidation: Both the electron-rich indole ring and the tertiary amine in the pyrrolidine group are susceptible to oxidation. Atmospheric oxygen can lead to the formation of N-oxides, hydroxylated species on the indole ring, and eventual ring-opening or polymerization.[1]

  • Photodegradation: Indole-containing compounds are known to be sensitive to light, particularly in the UV spectrum.[2] Exposure to light can generate reactive oxygen species (ROS) that accelerate oxidative degradation.[3]

  • Hydrolysis: While generally stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to the cleavage of the ethyl linker, although this is less common under typical storage conditions.

Q3: What are the ideal storage conditions for 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole in its solid form?

A3: For long-term stability of the solid compound, we recommend the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C (refrigerated)Slows down the rate of all potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, the primary driver of oxidation.[4]
Light Protected from light (Amber vial)Prevents photodegradation.[5]
Container Tightly sealed, inert material (e.g., glass or HDPE)Prevents exposure to moisture and atmospheric oxygen.[6]

Q4: How should I store solutions of this compound?

A4: Solutions are generally more susceptible to degradation than the solid form.

  • Solvent Choice: Use anhydrous, de-gassed solvents. Protic solvents may participate in photodegradation pathways, while residual water can contribute to hydrolysis.

  • Storage Conditions: Store solutions frozen (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. The headspace of the vial should be flushed with an inert gas before sealing.

  • Short-term Storage: For daily use, keep solutions on ice and protected from light.

Q5: Can I use antioxidants to stabilize my solutions?

A5: Yes, the addition of antioxidants can be beneficial, particularly for solutions that will be handled frequently or stored for extended periods. Phenolic antioxidants are often effective for inhibiting the formation of heterocyclic amines.[5] However, the compatibility and potential for interference with your specific application must be evaluated.

Antioxidant ClassExamplesConsiderations
Phenolic Antioxidants Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA)Widely used, but may interfere with certain biological assays.
Reducing Agents Ascorbic acid (Vitamin C), TroloxWater-soluble options, may need to be used in buffered solutions to control pH.
Thioethers DL-MethionineCan act as a sacrificial scavenger of reactive oxygen species.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed by HPLC Analysis

Symptoms:

  • Appearance of new peaks in the chromatogram.

  • Decrease in the main peak area over a short period.

  • Changes in peak shape or retention time.

Potential Causes & Solutions:

  • Oxidative Degradation:

    • Cause: The compound is sensitive to dissolved oxygen in the mobile phase or sample solvent. The tertiary amine is a likely site of initial oxidation.

    • Solution: De-gas all mobile phases and sample diluents thoroughly. Prepare samples fresh and analyze them promptly. If storing samples in an autosampler, use cooled trays and flush vials with an inert gas. Consider adding a small amount of a compatible antioxidant to the sample diluent.

  • On-Column Degradation:

    • Cause: The stationary phase of the HPLC column may have active sites (e.g., residual silanols) that catalyze degradation, or metal contamination in the HPLC system could be a factor.

    • Solution: Use a high-purity, end-capped column. A pre-column or guard column can help protect the analytical column. Passivating the HPLC system with a chelating agent like EDTA can help remove metal ions.

  • Photodegradation:

    • Cause: Exposure of the sample to ambient or UV light during preparation or analysis.

    • Solution: Use amber vials or cover clear vials with aluminum foil. Minimize the exposure of the sample to light at all stages.

Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • Loss of compound potency over time.

  • High variability between experimental replicates.

Potential Causes & Solutions:

  • Degradation in Assay Media:

    • Cause: Components in the cell culture media or buffer (e.g., metal ions, reactive species generated by cellular processes) may be degrading the compound.

    • Solution: Prepare stock solutions in a stable solvent (e.g., DMSO) and make final dilutions into the assay media immediately before use. Include a time-course stability study of the compound in the assay media as part of your experimental validation.

  • Adsorption to Labware:

    • Cause: The compound may be adsorbing to the surface of plastic tubes or plates, reducing the effective concentration.

    • Solution: Use low-adsorption plasticware or silanized glass containers. Include a pre-incubation step to saturate binding sites before adding cells or other critical reagents.

Visualizing Degradation and Prevention

The following diagram illustrates the potential degradation pathways of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole and the recommended preventative measures at each stage of storage and handling.

G cluster_storage Storage cluster_stressors Degradation Stressors cluster_degradation Degradation Products cluster_prevention Preventative Measures Solid Solid Compound Oxygen Oxygen (Air) Solid->Oxygen Light Light (UV/Ambient) Solid->Light Heat Heat Solid->Heat Solution Solution Solution->Oxygen Solution->Light Solution->Heat Moisture Moisture/pH Solution->Moisture OxidizedIndole Oxidized Indole (e.g., Hydroxylated, Ring-Opened) Oxygen->OxidizedIndole N_Oxide Pyrrolidine N-Oxide Oxygen->N_Oxide Photodegradants Photodegradation Products Light->Photodegradants InertGas Inert Gas (Ar, N2) InertGas->Oxygen Blocks Cold Refrigerate/Freeze Cold->Heat Mitigates AmberVial Amber Vial/Darkness AmberVial->Light Blocks Antioxidants Antioxidants Antioxidants->Oxygen Scavenges Desiccate Desiccate/Anhydrous Solvents Desiccate->Moisture Removes

Caption: Key degradation stressors and corresponding preventative measures for 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole.

Experimental Protocol: Forced Degradation Study

To proactively understand the stability of your specific batch of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole, a forced degradation study is recommended. This will help in identifying potential degradants and developing a stability-indicating analytical method.[7][8]

Objective: To generate degradation products under various stress conditions to assess the intrinsic stability of the compound.

Materials:

  • 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole

  • HPLC-grade water, acetonitrile, methanol

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solid): Place a small amount of solid compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.

    • Thermal Degradation (Solution): Incubate 1 mL of the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber (ICH Q1B conditions, e.g., 1.2 million lux hours and 200 W h/m²)[2]. A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.

  • Sample Preparation for Analysis:

    • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • HPLC Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid).

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the parent peak area. Aim for 5-20% degradation for meaningful results.[7]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (1M NaOH, 60°C) Stock->Base Oxidative Oxidative (30% H2O2, RT) Stock->Oxidative Thermal Thermal (80°C, Solid/Solution) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize Dilute Thermal->Neutralize Dissolve/Dilute Photo->Neutralize Dilute HPLC HPLC-UV/MS Analysis Neutralize->HPLC Data Evaluate Degradation Profile (5-20% target) HPLC->Data

Caption: Workflow for a forced degradation study of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole.

By following these guidelines, researchers can minimize the risks of degradation, ensuring the quality and reliability of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole for its intended scientific applications.

References

  • Kanwal, A., et al. (2022). Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant. Pakistan Journal of Pharmaceutical Sciences, 35(4), 1129-1137. Available at: [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

  • Eide-Haugmo, I., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 60(40), 14595–14611. Available at: [Link]

  • Pisarcikova, J., et al. (2019). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports, 9(1), 17354. Available at: [Link]

  • World Health Organization. (2003). Annex 9: Guide to good storage practices for pharmaceuticals. WHO Technical Report Series, No. 908. Available at: [Link]

  • Yang, Y., et al. (2014). Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins. Molecular Pharmaceutics, 11(4), 1266–1275. Available at: [Link]

  • University of Illinois Urbana-Champaign. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. News Bureau. Available at: [Link]

  • Cihan-Üstündağ, G., & Capan, G. (2021). Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. ResearchGate. Available at: [Link]

  • Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4735. Available at: [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Available at: [Link]

  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 79-85. Available at: [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available at: [Link]

  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.net. Available at: [Link]

  • European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. Available at: [Link]

  • IJAR. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(8). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Baseline Noise in 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole Chromatography

Analyte Profile & Chromatographic Challenges 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole is a strongly basic, lipophilic molecule featuring an indole core and a tertiary amine within its pyrrolidine ring. In reversed-phase liq...

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Author: BenchChem Technical Support Team. Date: April 2026

Analyte Profile & Chromatographic Challenges

1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole is a strongly basic, lipophilic molecule featuring an indole core and a tertiary amine within its pyrrolidine ring. In reversed-phase liquid chromatography (RPLC), this basic nitrogen is protonated at typical mobile phase pH levels. The resulting positive charge interacts aggressively with ionized residual silanols on silica-based stationary phases, leading to severe peak tailing.

To force the compound into a sharp chromatographic band, scientists must rely on aggressive mobile phase modifiers—such as Trifluoroacetic acid (TFA) for ion-pairing, or high-pH buffers to neutralize the amine. However, these very chemical modifiers are the primary culprits behind baseline noise, gradient drift, and mass spectrometry (MS) ion suppression.

Diagnostic Logic Flow

Before dismantling your instrument, you must isolate the root cause of the baseline noise. The workflow below dictates how to systematically separate optical/electronic anomalies from mechanical or chemical failures[1].

BaselineTroubleshooting Start Observe Baseline Noise TurnOffPump Turn Off LC Pump Start->TurnOffPump CheckNoise Does noise persist? TurnOffPump->CheckNoise DetectorIssue Detector / Optical Issue (Lamp, Flow Cell, Electronics) CheckNoise->DetectorIssue Yes PumpIssue Flow / Chemical Issue CheckNoise->PumpIssue No IsPeriodic Is noise periodic? PumpIssue->IsPeriodic PumpMech Pump Mechanical Issue (Check Valve, Piston Seal, Bubble) IsPeriodic->PumpMech Yes ChemIssue Chemical / Mobile Phase (Contamination, TFA aging) IsPeriodic->ChemIssue No

Fig 1. Decision matrix for isolating chromatographic baseline noise sources.

Deep-Dive Troubleshooting Q&A

Q1: During gradient elution using 0.1% TFA, my UV baseline drifts upward significantly, masking low-level impurities of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole. Why does this happen and how can I fix it?

  • Causality: TFA is highly effective at suppressing silanol interactions for basic pyrrolidines, but it absorbs strongly at low UV wavelengths (<220 nm). As TFA ages, it degrades, and its UV absorbance increases. During a gradient run, as the system pumps a higher percentage of the organic phase, the total absorbance of the mixed mobile phase changes, causing the baseline to drift upward[2].

  • Solution: You must balance the absorbance of your mobile phases. Add exactly 0.1% fresh, ampouled TFA to Mobile Phase A (Water) and slightly less (e.g., 0.085% to 0.09%) to Mobile Phase B (Acetonitrile). Because acetonitrile has a lower inherent UV absorbance than water, reducing the TFA in Phase B matches the background absorbance across the entire gradient[2].

Q2: I am observing a high-frequency, periodic "sawtooth" noise in my baseline. It is ruining the signal-to-noise (S/N) ratio for my limit of quantitation (LOQ).

  • Causality: Periodic noise is almost exclusively mechanical, directly correlating with the pump's piston strokes[1]. For basic compounds requiring buffers or ion-pairing agents, salts can precipitate inside the pump check valves, preventing them from sealing completely. Alternatively, inadequate degassing allows micro-bubbles to form during the high-pressure mixing of aqueous and organic phases, which rapidly expand and collapse in the detector flow cell[3].

  • Solution: Purge the pump with warm, LC-grade water to dissolve precipitated buffer salts. If you are running high-TFA methods, consider switching from standard ruby/sapphire check valves to ceramic check valves, which are significantly less prone to sticking and noise generation in the presence of ion-pairing reagents[2].

Q3: When analyzing this compound via LC-MS/MS (Positive ESI), my baseline chemical noise is extremely high. How can I lower the noise floor?

  • Causality: Because of the basic pyrrolidine ring, this compound ionizes incredibly well in positive electrospray ionization (+ESI). Unfortunately, ubiquitous background contaminants (e.g., plasticizers, PEG from solvent lines, or degraded mobile phase additives) also ionize efficiently in +ESI, creating a high chemical background[4]. Furthermore, lower-grade solvents contain impurities that accumulate on the column and elute continuously, raising the noise floor[4][5].

  • Solution: Switch strictly to ultra-pure, LC-MS grade solvents and additives, and avoid storing mobile phases in plastic containers. To mathematically improve S/N, increase the detector time constant or data bunching rate in your software. This acts as an electronic filter, averaging out random, high-frequency chemical noise without sacrificing the peak height of your analyte[6].

Quantitative Data & Optimization Tables

Table 1: Impact of Mobile Phase Modifiers on 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole Analysis

ModifierTypical ConcentrationUV CutoffImpact on Basic Amine Peak ShapeLC-MS Background Noise
Trifluoroacetic Acid (TFA)0.05 - 0.1% v/v~210 nmExcellent (Strong ion-pairing)High (Severe ion suppression)
Formic Acid (FA)0.1% v/v~210 nmModerate (Weak ion-pairing)Low to Moderate
Ammonium Acetate (pH 5-6)10 mM~210 nmGood (Buffer capacity)Low
Ammonium Hydroxide (pH 10)0.1% v/v<200 nmExcellent (Analyte is neutralized)Low (Requires hybrid silica)

Table 2: Diagnostic Frequencies of Baseline Noise

Noise SignatureFrequencyPrimary Root CauseCorrective Action
Random, high amplitudeN/A (Chaotic)Dirty flow cell or failing UV lamp[1]Clean flow cell; replace lamp[7].
Periodic, synchronizedMatches pump strokeCheck valve leak or air bubble[1]Sonicate valves; purge system.
Gradual upward driftOver gradient timeSolvent absorbance mismatch[2]Balance modifier concentrations.

Self-Validating Experimental Protocols

Protocol 1: System Passivation and Flow Cell Cleaning

Purpose: To eliminate random baseline noise caused by optical path contamination or system flow path particulates[3][7].

Step-by-Step Methodology:

  • Bypass the Column: Remove the analytical column and replace it with a zero-dead-volume union to protect the stationary phase from harsh cleaning solvents.

  • Aqueous Flush: Flush the system (pump, autosampler, and detector) with 100% LC-grade Water at 1.0 mL/min for 30 minutes. Causality: This dissolves and removes any water-soluble buffer salts precipitated in the lines.

  • Organic Flush: Switch to 100% Isopropanol (IPA) at 0.5 mL/min for 60 minutes. Causality: IPA's high viscosity effectively sweeps trapped air bubbles out of the system, while its organic nature dissolves lipophilic residues and system bleed[3].

  • Flow Cell Inspection: If random noise persists, remove the UV flow cell. Flush it manually with methanol using a syringe. Wipe the external quartz windows with lint-free lens paper[3].

  • Self-Validation Step: Reconnect the system and pump 50:50 Water:Acetonitrile at 1.0 mL/min. Monitor the baseline at 254 nm for 10 minutes.

    • Validation Criteria: Peak-to-peak noise must be < 0.05 mAU, and baseline drift must be < 1 mAU/hr. If these criteria are met, the system is validated for use.

Protocol 2: Preparation of Balanced Mobile Phases for Gradient UV Analysis

Purpose: To engineer a self-correcting mobile phase system that prevents baseline drift during gradient elution of basic indoles[2].

Step-by-Step Methodology:

  • Aqueous Phase (A): Measure exactly 1000 mL of LC-grade Water. Add 1.0 mL of fresh, ampouled TFA (0.1% v/v). Mix thoroughly and sonicate for 10 minutes to degas.

  • Organic Phase (B): Measure exactly 1000 mL of LC-grade Acetonitrile. Add 0.85 mL of TFA (0.085% v/v). Causality: Less TFA is added to the organic phase because acetonitrile has a lower inherent UV absorbance than water at low wavelengths. This offsets the optical difference.

  • Self-Validation Step: Run a "blank gradient" (no injection) from 5% B to 95% B over 15 minutes.

    • Validation Criteria: The baseline drift from start to finish should not exceed 5 mAU. If the baseline rises, reduce the TFA in Phase B by 0.01%. If it dips, increase it by 0.01%. Once the drift is < 5 mAU, the mobile phase is validated.

Sources

Optimization

Technical Support Center: Crystallization Solvent Optimization for 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the crystallization of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the crystallization of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole .

This molecule presents unique crystallization challenges due to its bifunctional nature: it combines a rigid, lipophilic indole core with a flexible, hydrophilic, and basic pyrrolidinyl-ethyl chain. This structural dichotomy significantly lowers the crystal lattice energy of the free base, making it highly susceptible to Liquid-Liquid Phase Separation (LLPS)—commonly known in the pharmaceutical industry as "oiling out"[1][2].

The following guide provides field-proven troubleshooting strategies, thermodynamic causality, and self-validating experimental protocols to ensure robust impurity rejection and high-yield crystallization.

Part 1: Physicochemical Profile & Solvent Strategy

Before troubleshooting, it is critical to understand how the molecule's properties dictate its behavior in solution. Quantitative data and strategic approaches are summarized in Table 1.

Table 1: Physicochemical Profile & Crystallization Strategy

ParameterCharacteristicImpact on CrystallizationMitigation Strategy
Molecular Structure Indole core + flexible ethyl-pyrrolidine linker.Lowers crystal lattice energy; high propensity for LLPS (oiling out)[2].Utilize solvents with lower high-temperature solubility; employ reactive salt formation[3].
Acid-Base Profile Basic tertiary amine (pKa ~8.5-9.5).Free base often separates as a heavy, viscous oil rather than nucleating.Convert to crystalline salts (e.g., Hydrochloride, Fumarate, Maleate).
Solubility Profile High in alcohols/EtOAc; low in alkanes/water.Rapid anti-solvent addition causes uncontrolled primary nucleation and impurity trapping.Implement cubic anti-solvent addition; introduce seed crystals within the MSZW[4].
Impurity Profile Oxidation products, regioisomers from synthesis.Co-elution or co-precipitation with the target API, leading to colored solids[5].Pre-treatment via acid-base extraction; use of activated carbon prior to crystallization[5].
Part 2: Troubleshooting Guide & FAQs

Q1: My crystallization yields a gummy, amorphous oil instead of distinct crystals. Why is this happening, and how do I fix it? Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), or "oiling out." This occurs when the supersaturation curve of your system intersects the binodal curve before reaching the nucleation curve[1][6]. Solvents in which the drug exhibits excessively high solubility at elevated temperatures typically increase oiling-out risks because they reduce the maximum achievable supersaturation[3]. Furthermore, high cooling rates widen the Metastable Zone Width (MSZW), pushing the system into the LLPS region before crystals can form[7][8]. Solution:

  • Reduce the Cooling Rate: A slower cooling rate prevents the MSZW from widening excessively[7].

  • Shift the Phase Boundary: Switch to a solvent system with a flatter solubility curve (e.g., Isopropanol/Heptane instead of Methanol/Water).

  • Seed the Process: Introduce 1-2 wt% of seed crystals while the solution is within the MSZW to bypass primary nucleation entirely[1][4].

Q2: How do I optimize the anti-solvent addition to prevent the co-precipitation of colored indole impurities? Causality: Indole synthesis (such as Fischer indole synthesis) often leaves behind oxidized byproducts or regioisomers that have similar polarities to the target molecule[5]. Rapid addition of an anti-solvent causes a massive, instantaneous spike in supersaturation. This leads to uncontrolled nucleation, trapping these impurities within the crystal lattice or forming an impure amorphous precipitate[1]. Solution: Utilize a controlled, non-linear (cubic) anti-solvent addition rate. By adding the anti-solvent very slowly at first and increasing the rate as the crystal surface area grows, you maintain a constant, low level of supersaturation. If impurities persist, perform an acid-base extraction prior to crystallization to separate the basic indole from neutral impurities[5].

Q3: The free base still won't crystallize despite optimizing the cooling profile and seeding. What is the next logical step? Causality: The flexible pyrrolidinyl-ethyl chain inherently lowers the lattice energy of the free base, making thermodynamic stability as a solid difficult to achieve at standard temperatures[2]. Solution: Proceed to Reactive Crystallization (Salt Formation). By protonating the basic pyrrolidine nitrogen with an acid (e.g., HCl), you drastically increase the molecule's polarity and ionic interactions. This significantly raises the lattice energy and melting point, forcing the compound out of solution as a highly pure, crystalline salt.

Part 3: Mandatory Visualizations

LLPS_Workflow Start Crystallization Initiated Detect LLPS (Oiling Out) Detected Start->Detect High Supersaturation Analyze Analyze MSZW & Cooling Rate Detect->Analyze Salt Salt Formation (e.g., HCl, Fumarate) Detect->Salt If Free Base Fails Action1 Reduce Cooling Rate (< 0.1 °C/min) Analyze->Action1 Action2 Adjust Solvent/Antisolvent Ratio Analyze->Action2 Action3 Introduce Seeding Within MSZW Analyze->Action3 Success Controlled Crystal Growth Action1->Success Avoids Binodal Curve Action2->Success Shifts Phase Boundary Action3->Success Bypasses Primary Nucleation Salt->Success

Workflow for mitigating Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

MSZW_Kinetics Unsat Undersaturated Solution Sat Saturation Curve (Thermodynamic Boundary) Unsat->Sat Cooling / Antisolvent MSZ Metastable Zone (Kinetic Stability) Sat->MSZ Supersaturation Nucleation Nucleation Curve (Spontaneous Crystallization) MSZ->Nucleation Rapid Cooling (Widens MSZW) LLPS Binodal Curve (Oiling Out / LLPS) MSZ->LLPS High Solubility Systems Growth Controlled Crystal Growth (Target State) MSZ->Growth Seeding Applied Nucleation->Growth Uncontrolled LLPS->Growth Gummy/Impure Solid

Thermodynamic and kinetic pathways mapping the Metastable Zone Width (MSZW) to product outcomes.

Part 4: Experimental Protocols
Protocol A: Seeded Anti-Solvent Crystallization (Free Base)

This protocol is designed as a self-validating system to prevent LLPS by strictly controlling supersaturation within the MSZW[4][9].

  • Dissolution: Dissolve crude 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole in Isopropanol (IPA) at 50 °C at a concentration of 150 mg/mL.

  • Clarification: Pass the hot solution through a 0.45 µm PTFE polish filter to remove insoluble particulates, which act as uncharacterized, erratic nucleation sites.

  • Cooling to MSZW: Cool the solution linearly to 40 °C. Validation Check: The solution must remain completely clear. If cloudiness appears, the MSZW is too narrow; heat back to 50 °C and add 5% more IPA.

  • Seeding: Add 1-2 wt% of pre-milled 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole seed crystals. Age the suspension isothermally at 40 °C for 1 hour to allow the seed bed to establish and relieve initial supersaturation.

  • Cubic Cooling: Initiate a non-linear (cubic) cooling profile down to 5 °C over 6 hours. Causality: Cubic cooling matches the rate of temperature drop to the increasing surface area of the growing crystals, maintaining constant supersaturation and avoiding the binodal (LLPS) curve[1].

  • Anti-Solvent Addition: Slowly dose Heptane (anti-solvent) over 4 hours at 5 °C to maximize yield.

  • Isolation: Filter the resulting suspension, wash with cold IPA/Heptane (1:4 v/v), and dry under vacuum at 30 °C.

Protocol B: Reactive Crystallization (Hydrochloride Salt Formation)

If Protocol A results in oiling out due to the low lattice energy of the free base, use this protocol to force crystallization via salt formation.

  • Dissolution: Dissolve the free base in anhydrous Ethyl Acetate (EtOAc) at 20 °C (100 mg/mL).

  • Acid Addition: Under vigorous overhead stirring (to ensure rapid micro-mixing), slowly add 1.05 molar equivalents of HCl (provided as a 2M solution in Diethyl Ether) dropwise over 30 minutes.

  • Nucleation: Causality: The protonation of the pyrrolidine ring drastically increases ionic interactions, immediately exceeding the solubility limit of the salt in EtOAc and triggering rapid nucleation.

  • Ripening: Age the resulting slurry at 20 °C for 2 hours to allow for Ostwald ripening (smaller, less stable crystals dissolving and redepositing onto larger, more stable crystals).

  • Isolation: Filter the white crystalline solid, wash with cold EtOAc, and dry under vacuum at 40 °C.

References
  • [10] Crystallization purification of indole. ResearchGate. Available at:

  • [5] Technical Support Center: Optimization of One-Pot, Three-Component Indole Synthesis. Benchchem. Available at:

  • [1] Oiling Out in Crystallization. Mettler Toledo. Available at:

  • [3] Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate. ACS Publications. Available at:

  • [4] Metastable Zone Width (MSZW) in Crystallization. Mettler Toledo. Available at:

  • [2] Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. PharmaLego. Available at:

  • [7] Metastable Zone Width and Primary Nucleation Kinetics for Crystallization of KCl. ACS Publications. Available at:

  • [8] Effects of Cooling Rate and Solution Concentration on Solution Crystallization. ACS Publications. Available at:

Sources

Troubleshooting

Technical Support Center: Overcoming Assay Binding Issues for 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in in vitro pharmacology and ADME/PK profiling, I frequently guide researchers through the complexities of assaying indole-ethylamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in in vitro pharmacology and ADME/PK profiling, I frequently guide researchers through the complexities of assaying indole-ethylamine derivatives.

1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole is a classic lipophilic basic amine. At physiological pH (7.4), its pyrrolidine nitrogen (pKa ~9.5) is highly protonated. This cationic state, combined with the hydrophobic indole core, creates a thermodynamically "sticky" molecule. This dual-nature drives severe non-specific binding (NSB) to assay plastics and high-affinity specific binding to plasma proteins like alpha-1-acid glycoprotein (AAG)[1][2].

This guide provides field-proven, self-validating methodologies to isolate true pharmacological signals from binding artifacts.

Troubleshooting FAQs: Non-Specific Binding & Protein Interactions

Q1: Why does 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole exhibit severe signal depletion in my protein-free buffer assays? A1: The causality is rooted in both electrostatic and hydrophobic interactions. Standard polystyrene assay plates carry residual negative charges that strongly attract the positively charged pyrrolidine ring. Simultaneously, the lipophilic indole core adsorbs to the hydrophobic plastic surface to minimize contact with the aqueous buffer. Solution: Transition to chemically inert plastics. Rapid Equilibrium Dialysis (RED) devices utilizing PTFE (Teflon) base plates and high-density polyethylene (HDPE) inserts are highly recommended to eliminate these electrostatic interactions[3]. Additionally, supplementing your buffer with 0.01-0.1% CHAPS or Tween-20 disrupts hydrophobic adsorption.

Q2: During Rapid Equilibrium Dialysis (RED), my compound recovery (mass balance) is below 50%. How do I correct this? A2: A recovery below 70% invalidates the assay, indicating the compound is trapped on the cellulose membrane or the device walls rather than equilibrating between chambers[4]. Highly lipophilic compounds that cross the dialysis membrane can also precipitate in the aqueous PBS receiver chamber. Solution: You must alter the thermodynamic equilibrium of the receiver chamber. Adding a solubilizer—such as 1% DMSO[3] or 1% Bovine Serum Albumin (BSA)—to the PBS buffer chamber ensures the free drug remains soluble once it crosses the membrane, pulling the system into true equilibrium.

Q3: My calculated free fraction ( fu​ ) in human plasma is highly variable between lots. What causes this? A3: While acidic and neutral drugs bind primarily to Human Serum Albumin (HSA), basic lipophilic amines preferentially bind to Alpha-1-acid glycoprotein (AAG)[1][2]. AAG is an acute-phase reactant; its concentration in human plasma can fluctuate wildly (from 0.5 to 1.5 mg/mL) depending on the donor's inflammatory state. Solution: Always measure and record the AAG concentration of your specific plasma lot. For highly bound compounds, consider using a competitive equilibrium dialysis (cED) approach or extending incubation times to 24 hours to ensure the AAG binding kinetics have fully stabilized[5].

Visualizing the Binding Mechanisms

NSB_Mechanism cluster_causes Binding Mechanisms cluster_solutions Mitigation Strategies Compound 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole (Lipophilic Basic Amine) Hydrophobic Hydrophobic Adsorption (Indole Core) Compound->Hydrophobic Electrostatic Electrostatic Attraction (Protonated Pyrrolidine) Compound->Electrostatic Detergent Add CHAPS / Tween-20 (Disrupts Hydrophobic) Hydrophobic->Detergent Blocked by Surface Use PTFE / HDPE Plastics (Reduces Electrostatic) Electrostatic->Surface Prevented by

Fig 1. Mechanisms of non-specific binding for lipophilic amines and targeted mitigation strategies.

Quantitative Data & Troubleshooting Metrics

To ensure scientific integrity, all assays involving 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole must be evaluated against strict physicochemical and validation metrics.

Table 1: Physicochemical Profile & Binding Implications

PropertyEstimated ValueAssay Implication & Causality
Lipophilicity (LogP) High (~2.5 - 3.5)Drives hydrophobic adsorption to standard polystyrene. Requires detergent or BSA in buffer.
pKa (Pyrrolidine) ~9.5Cationic at pH 7.4. Causes severe electrostatic binding to negatively charged surfaces.
Primary Plasma Binder Alpha-1-acid glycoproteinHigh affinity binding reduces free fraction ( fu​ ). Highly sensitive to plasma lot variations.

Table 2: Self-Validation Acceptance Criteria

Validation MetricTarget ValueCorrective Action if Failed
Mass Balance (Recovery) 70% - 130%Switch to PTFE devices; add 1% DMSO or 1% BSA to the receiver buffer[3][4].
Time to Equilibrium fu​ (4h) ≈ fu​ (24h)Extend incubation time to 24h; increase orbital shaking speed to enhance mass transfer[5].
Protein-Free Stability > 90% remainingCheck for oxidation; supplement matrix with antioxidants (e.g., ascorbic acid)[4].

Validated Experimental Protocol: Modified Rapid Equilibrium Dialysis (RED)

To guarantee trustworthiness, this protocol is designed as a self-validating system . It embeds internal controls that mathematically prove the absence of binding artifacts before the final free fraction ( fu​ ) is accepted.

RED_Workflow Prep 1. Preparation Spike Plasma Dialysis 2. Dialysis 37°C, 4-24h Prep->Dialysis Recovery 3. Validation Mass Balance Dialysis->Recovery Analysis 4. LC-MS/MS Calculate fu Recovery->Analysis

Fig 2. Self-validating Rapid Equilibrium Dialysis (RED) workflow for highly bound compounds.

Step-by-Step Methodology

Step 1: Matrix Preparation & Spiking

  • Thaw pooled human plasma and adjust to exactly pH 7.4 using phosphoric acid[5]. Causality: The pKa of the pyrrolidine ring makes its binding affinity highly sensitive to minor pH shifts.

  • Spike 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole into the plasma to a final concentration of 1 µM to 5 µM. Ensure the final DMSO concentration does not exceed 1% to prevent protein denaturation[3][5].

Step 2: Device Assembly & Loading

  • Utilize a reusable PTFE base plate with HDPE RED inserts (8.0 kDa MWCO) to eliminate electrostatic NSB[3][4].

  • Add 200 µL of the spiked plasma to the donor chamber (red ring).

  • Add 350 µL of PBS (pH 7.4) supplemented with 1% DMSO to the receiver chamber (white ring). Causality: The DMSO acts as a solubilizer, preventing the lipophilic compound from precipitating once it crosses the membrane.

Step 3: Incubation & Kinetic Validation

  • Seal the plate and incubate at 37°C on an orbital shaker at 250 rpm.

  • Self-Validation Control: Run parallel plates for 4 hours and 24 hours to definitively prove that thermodynamic equilibrium has been achieved[3][5].

Step 4: Matrix Matching & Harvesting

  • After incubation, harvest 50 µL from both the donor (plasma) and receiver (PBS) chambers.

  • Critical Step: Perform matrix matching to ensure equal ionization efficiency during LC-MS/MS. Add 50 µL of blank PBS to the plasma samples, and 50 µL of blank plasma to the PBS samples[4].

  • Quench all samples with 300 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.

Step 5: Data Validation (The Self-Validating Logic) Before calculating fu​ , you must calculate the Mass Balance (Recovery):

  • Recovery % = [(Concentration in Donor + Concentration in Receiver) / Initial Spiked Concentration] × 100

  • Decision Gate: If Recovery is between 70% and 130%, the system is validated[4]. If it is <70%, NSB has occurred, the system is not in equilibrium, and the fu​ calculation must be discarded.

References

  • Rapid Equilibrium Dialysis (RED) Device Single-Use Base Plates, 10 Plates - FAQs. Thermo Fisher Scientific. 3

  • Evaluation of a Competitive Equilibrium Dialysis Approach for Assessing the Impact of Protein Binding on Clearance Predictions. National Institutes of Health (NIH) / PMC. 5

  • Validation of 96-well Equilibrium Dialysis with Non-radiolabeled Drug for Definitive Measurement of Protein Binding. ResearchGate / Journal of Pharmaceutical Sciences. 4

  • Physiologically Based Pharmacokinetic Model of Brain Delivery of Plasma Protein Bound Drugs. National Institutes of Health (NIH) / PMC. 1

  • Metabolism, Pharmacokinetics and Toxicity of Functional Groups. National Academic Digital Library of Ethiopia / RSC Drug Discovery. 2

Sources

Reference Data & Comparative Studies

Validation

comparing 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole vs other pyrrolidinyl indoles

A Technical Comparison Guide: 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole vs. Other Pyrrolidinyl Indoles As neurotherapeutics evolve, the indole core remains one of the most versatile scaffolds in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Comparison Guide: 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole vs. Other Pyrrolidinyl Indoles

As neurotherapeutics evolve, the indole core remains one of the most versatile scaffolds in medicinal chemistry. Historically, tryptamine derivatives with a C3-alkylamine substitution have dominated the landscape of serotonergic psychedelics. However, recent structure-activity relationship (SAR) breakthroughs have demonstrated that minor positional transpositions can fundamentally decouple neuroplasticity-promoting effects from hallucinogenic liabilities[1][2].

This guide provides an objective, data-driven comparison between 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole (an N1-substituted isotryptamine, hereafter referred to as iso-pyr-T ) and other canonical pyrrolidinyl indoles, specifically the C3-substituted 3-(2-pyrrolidin-1-ylethyl)-1H-indole (pyr-T) [3] and N-arylsulfonyl-3-pyrrolidinyl indoles [4][5].

Structural Paradigm & Pharmacological Divergence

The placement of the pyrrolidinylethyl chain dictates the molecule's spatial orientation within the orthosteric binding pockets of serotonin (5-HT) receptors, radically altering downstream signal transduction[6][7].

  • pyr-T (C3-Pyrrolidinyl Indole): A classic cyclized tryptamine. The C3-substitution allows the indole N-H to act as a critical hydrogen bond donor to Ser242 in the 5-HT2A receptor[3][8]. This canonical binding pose strongly recruits β-arrestin2 alongside Gq-protein signaling, triggering the head-twitch response (HTR) in rodents—a highly validated proxy for hallucinogenic effects in humans[6][9].

  • iso-pyr-T (N1-Pyrrolidinyl Indole): By shifting the pyrrolidinylethyl chain to the N1 position, the molecule becomes an isotryptamine[1]. This transposition eliminates the indole N-H bond, disrupting canonical 5-HT2A interactions[8]. The result is a biased agonist or kinetically altered ligand that fails to induce HTR but potently activates the TrkB/mTOR pathway, driving robust dendritic arborization (psychoplastogenesis)[1][10].

  • N1-Arylsulfonyl-3-pyrrolidinyl Indoles: When a bulky arylsulfonyl group is attached to the N1 position of a C3-pyrrolidinyl indole, the steric bulk completely shifts the receptor selectivity profile. These compounds lose 5-HT2A affinity and become highly selective 5-HT6 receptor antagonists, utilized primarily in pro-cognitive and Alzheimer's disease models[4][5].

G pyrT pyr-T (C3-substituted) HT2A 5-HT2A Receptor pyrT->HT2A BArr β-Arrestin2 Recruitment pyrT->BArr Strong isoPyrT iso-pyr-T (N1-substituted) isoPyrT->HT2A isoPyrT->BArr Weak/Biased Gq Gq / PLC Pathway HT2A->Gq HT2A->BArr mTOR TrkB / mTOR Signaling Gq->mTOR HTR Hallucinations (HTR) BArr->HTR Neuro Neuroplasticity mTOR->Neuro

Divergent 5-HT2A signaling pathways of C3 vs N1 pyrrolidinyl indoles.

Quantitative Data Comparison

The following table synthesizes the binding affinities and functional efficacies of these structural classes, demonstrating how functional group transposition dictates the therapeutic window.

Compound ClassSubstitution PositionPrimary Target5-HT2A Affinity (Ki)5-HT6 Affinity (Ki)HTR (Hallucinogenic Proxy)Psychoplastogenic Efficacy
iso-pyr-T N15-HT2A~600 nM*LowNegative (-)High (+++)
pyr-T C35-HT1A / 5-HT2A< 10 nMLowPositive (+)High (+++)
N-Arylsulfonyl-pyr-T C3 (N1-arylsulfonyl)5-HT6> 1000 nM< 15 nMNegative (-)N/A (Pro-cognitive)

*Affinity values for the isotryptamine class reflect the broader isoDMT SAR profile, which maintains functional neuroplasticity despite lower absolute binding affinity compared to canonical tryptamines[1][2].

Experimental Methodologies & Self-Validating Protocols

To objectively evaluate the differences between iso-pyr-T and pyr-T, researchers must deploy a dual-assay system: an in vitro assay to confirm efficacy (neuroplasticity) and an in vivo assay to confirm safety (absence of hallucinations).

Protocol A: In Vitro Dendritogenesis via Sholl Analysis

Causality: We utilize Days in Vitro 6 (DIV6) rat cortical neurons because this specific developmental window captures the exponential phase of dendritic arborization, providing the maximum dynamic range to observe compound-induced growth[1]. Self-Validation: The protocol includes a parallel cohort pre-treated with Ketanserin (a selective 5-HT2A antagonist). If the compound's neuroplastic effects are genuinely 5-HT2A-mediated, Ketanserin will completely block the dendritic growth, validating the mechanism of action[2].

Step-by-Step Workflow:

  • Cell Culture: Harvest and plate embryonic (E18) rat cortical neurons. Maintain in Neurobasal medium supplemented with B27 until DIV6.

  • Antagonist Pre-treatment (Validation Step): Treat a subset of wells with 10 μM Ketanserin 1 hour prior to compound administration to block 5-HT2A receptors.

  • Compound Dosing: Administer iso-pyr-T or pyr-T (10 μM) to the respective wells. Incubate for 72 hours.

  • Fixation & Immunocytochemistry: Fix cells with 4% paraformaldehyde. Stain with anti-MAP2 antibodies (Microtubule Associated Protein 2) to visualize dendritic architecture.

  • Imaging & Sholl Analysis: Image neurons using confocal microscopy. Perform Sholl analysis by drawing concentric circles (radii increments of 1 μm) around the soma and quantifying the maximum number of crossings ( Nmax​ ).

W step1 Harvest DIV6 Cortical Neurons step2 Pre-treat with Ketanserin (Validation) step1->step2 step3 Dose with iso-pyr-T (10 uM, 72h) step2->step3 step4 Fix & Stain (MAP2 Antibody) step3->step4 step5 Sholl Analysis (Nmax & Crossings) step4->step5

Experimental workflow for quantifying 5-HT2A-dependent psychoplastogenesis.

Protocol B: In Vivo Head-Twitch Response (HTR) Assay

Causality: The murine HTR is a rapid, lateral rotational movement of the head that is strictly mediated by 5-HT2A receptor activation. It is the gold-standard behavioral proxy for identifying compounds with hallucinogenic liability[6].

Step-by-Step Workflow:

  • Subject Preparation: Habituate male and female C57BL/6J mice to the testing environment (transparent observation cylinders) for 30 minutes.

  • Administration: Administer the test compound (iso-pyr-T or pyr-T) via intraperitoneal (IP) injection at 10 mg/kg. Use vehicle (saline) as a negative control.

  • Observation: Record the mice using high-speed cameras for 20 minutes post-injection.

  • Quantification: Blinded researchers manually count the number of head twitches. Expected Result: pyr-T will induce a statistically significant spike in HTR, whereas iso-pyr-T will remain indistinguishable from the vehicle control[1].

References

  • Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogues through Structure–Activity Relationship Studies | Journal of Medicinal Chemistry - ACS Publications. acs.org.[Link]

  • Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogs Through Structure-Activity Relationship Studies - PMC. nih.gov.[Link]

  • Pyrrolidinylethylindole - Wikipedia. wikipedia.org.[Link]

  • Molecular design of a therapeutic LSD analogue with reduced hallucinogenic potential. pnas.org.[Link]

  • Serotonin 2A Receptor (5-HT2AR) Agonists: Psychedelics and Non-Hallucinogenic Analogues as Emerging Antidepressants | Chemical Reviews - ACS Publications. acs.org.[Link]

  • Extended N-Arylsulfonylindoles as 5-HT 6 Receptor Antagonists: Design, Synthesis & Biological Evaluation - MDPI. mdpi.com.[Link]

  • Design, synthesis and pharmacological evaluation of conformationally restricted N-arylsulfonyl-3-aminoalkoxy indoles as a potential 5-HT6 receptor ligands. tandfonline.com.[Link]

  • Biochemical Mechanisms Underlying Psychedelic-Induced Neuroplasticity | Biochemistry. acs.org.[Link]

  • Structure–activity relationships of serotonin 5-HT2A agonists | Request PDF - ResearchGate. researchgate.net.[Link]

Sources

Comparative

validation of analytical methods for 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole quantification

An In-Depth Comparative Guide to the Validation of Analytical Methods for the Quantification of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole This guide provides a comprehensive comparison of analytical methodologies for the rob...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Validation of Analytical Methods for the Quantification of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to delve into the causality behind experimental choices, ensuring that the described protocols are inherently self-validating. The accurate quantification of this molecule is paramount for understanding its pharmacokinetic profiles, assessing its purity in bulk drug substance, and ensuring data integrity throughout the research and development lifecycle.

The validation of analytical procedures is a cornerstone of the pharmaceutical quality system, with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) providing stringent guidelines to ensure data reliability.[1][2][3][4] This guide is structured in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline, which emphasizes that the objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[5][6]

While specific, publicly available validated methods for 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole are not extensively documented, this guide synthesizes established analytical principles and data from structurally analogous indole and pyrrolidine compounds to present two robust, fit-for-purpose methodologies: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will compare their performance based on critical validation parameters, providing the technical insights necessary to select the most appropriate method for a given analytical challenge.

Methodology Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS is fundamentally driven by the analytical requirements for sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique is a ubiquitous workhorse in quality control laboratories.[7] It is prized for its robustness, reliability, and cost-effectiveness in determining the purity and concentration of an active pharmaceutical ingredient (API). The indole chromophore in 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole allows for sensitive detection by UV absorbance, making this a suitable method for bulk substance analysis and formulation assays where concentrations are relatively high.[8][9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Regarded as the gold standard for bioanalysis, LC-MS/MS offers unparalleled sensitivity and selectivity.[10] By coupling the separation power of liquid chromatography with the mass-resolving capability of a triple quadrupole mass spectrometer, this method can quantify analytes at very low concentrations (pg/mL to ng/mL) even in complex biological matrices like plasma or tissue homogenates.[11][12] This specificity is achieved through Multiple Reaction Monitoring (MRM), which minimizes interference from matrix components.

The following sections provide detailed protocols for each methodology and a comparative summary of their validation performance.

Experimental Protocols and Validation Data

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is designed for the quantification of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole in bulk material or simple formulations. The causality behind this choice rests on leveraging the molecule's inherent UV absorbance and its moderate polarity for effective separation on a C18 stationary phase.

  • Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis Diode Array Detector (DAD).

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 phase provides the necessary hydrophobicity to retain the analyte while allowing for elution with a suitable mobile phase.

  • Mobile Phase: A gradient elution is employed for optimal separation from potential impurities.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape for the basic pyrrolidine moiety.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: Ramp to 90% B

    • 20-25 min: Hold at 90% B

    • 25-26 min: Return to 10% B

    • 26-30 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time reproducibility.

  • Detection Wavelength: 280 nm, corresponding to a strong absorbance maximum for the indole ring.[9]

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

    • Sample Solution: Prepare the test sample in the same diluent to a target concentration within the calibration range.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Reference Standard & Sample dissolve Dissolve in Diluent (50:50 ACN:H2O) weigh->dissolve dilute Prepare Calibration Curve Standards dissolve->dilute inject Inject 10 µL onto C18 Column dilute->inject separate Gradient Elution (ACN/H2O with TFA) inject->separate detect UV Detection at 280 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve (Area vs. Conc.) integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: Workflow for HPLC-UV quantification.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is optimized for high-sensitivity quantification of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole in complex biological matrices, such as human or animal plasma, as required for pharmacokinetic studies.[13] The protocol necessitates an internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole-d4), to correct for matrix effects and variability in sample processing.

  • LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size). The shorter column and smaller particles allow for rapid analysis times suitable for high-throughput bioanalysis.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water. Formic acid promotes protonation of the analyte for positive ion ESI.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient Program: A rapid gradient is used.

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Ramp to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.0-3.1 min: Return to 5% B

    • 3.1-4.0 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI Positive. The basic nitrogen atoms in the pyrrolidine ring are readily protonated.

    • MRM Transitions (Hypothetical):

      • Analyte: Q1: 229.1 m/z ([M+H]+) -> Q3: 98.1 m/z (pyrrolidinylethyl fragment).

      • Internal Standard (-d4): Q1: 233.1 m/z ([M+H]+) -> Q3: 102.1 m/z.

    • Source Parameters: Optimized for the specific instrument but typically include: Capillary Voltage: +3.5 kV; Gas Temperature: 350 °C; Gas Flow: 10 L/min.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample/standard, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., at 50 ng/mL).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a new plate/vial and inject 5 µL into the LC-MS/MS system.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Aliquot 50 µL Plasma Sample add_is Add 150 µL ACN with Internal Standard plasma->add_is vortex Vortex to Precipitate Protein add_is->vortex centrifuge Centrifuge at 14,000 x g vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject 5 µL onto C18 Column supernatant->inject separate Rapid Gradient Separation inject->separate ionize ESI Positive Ionization separate->ionize detect MRM Detection (Q1 -> Q3) ionize->detect integrate Integrate Analyte & IS Peak Areas detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantify via Ratio-Based Calibration Curve ratio->quantify

Caption: Bioanalytical workflow for LC-MS/MS.

Comparative Validation Performance

The following table summarizes the expected performance characteristics of the two methods, based on typical results for analogous compounds and adherence to regulatory guidelines.[1][5][14] The acceptance criteria are derived from FDA and ICH bioanalytical method validation guidances.[3][6][13]

Validation Parameter HPLC-UV LC-MS/MS Typical Acceptance Criteria Rationale for Performance
Linearity (r²) > 0.999> 0.998r² ≥ 0.99Both methods demonstrate a strong linear relationship between detector response and concentration.
Range 1 - 100 µg/mL0.1 - 200 ng/mLMust cover expected concentrations.LC-MS/MS offers a significantly lower range, essential for detecting drug levels in biological fluids post-dose.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Within ±15% of nominal (±20% at LLOQ)Both methods are highly accurate. The use of an internal standard in LC-MS/MS effectively corrects for recovery losses.
Precision (% RSD) < 2.0%< 10.0%≤ 15% (≤ 20% at LLOQ)HPLC-UV is exceptionally precise for high-concentration samples. LC-MS/MS precision is excellent for low-level bioanalysis.
Selectivity/Specificity ModerateHighNo significant interference at the analyte's retention time.HPLC-UV may be susceptible to co-eluting impurities with similar UV spectra. LC-MS/MS is highly selective due to MRM detection of a specific precursor-product ion transition.
Limit of Detection (LOD) ~300 ng/mL~0.03 ng/mLS/N ≥ 3The mass spectrometer's sensitivity is orders of magnitude greater than the UV detector's.
Limit of Quantitation (LOQ) ~1 µg/mL~0.1 ng/mLS/N ≥ 10; Accuracy & Precision criteria met.The LOQ defines the lower boundary of the reportable range, a critical parameter for pharmacokinetic studies.
Analysis Time ~30 minutes~4 minutesAs short as practical for throughput.The UPLC conditions and rapid gradient for the LC-MS/MS method allow for significantly higher sample throughput.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole, but their applications are distinct. The choice of method is a critical decision that must be aligned with the intended purpose of the analysis.

  • The HPLC-UV method is the recommended choice for purity testing, stability studies, and formulation analysis of bulk drug substance. Its robustness, high precision, and cost-effectiveness make it ideal for a quality control environment where analyte concentrations are high and the sample matrix is simple.

  • The LC-MS/MS method is unequivocally the superior choice for bioanalytical applications , including pharmacokinetic, toxicokinetic, and bioavailability/bioequivalence studies .[1][13] Its exceptional sensitivity and selectivity are essential for accurately measuring low concentrations of the drug and its metabolites in complex biological matrices, ensuring that the generated data is reliable for making critical decisions in drug development.[10][15]

By following the detailed protocols and understanding the validation principles outlined in this guide, researchers can develop and validate robust, reliable, and regulatory-compliant analytical methods for 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole, ensuring the integrity and success of their research and development programs.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • FDA. (2020). Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration. [Link]

  • Labstat. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Labstat. [Link]

  • Alturas Analytics, Inc. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Alturas Analytics, Inc. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • BioPharm International. (2026). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • European Medicines Agency. (2019). ICH guideline M10 Step 2b on bioanalytical method validation. European Medicines Agency. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • European Medicines Agency. (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. European Medicines Agency. [Link]

  • Alam, M. M., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Pharmaceuticals. [Link]

  • University of Lisbon. (n.d.). LC-MS/MS method development for anti-oxidative biomarkers. University of Lisbon Repository. [Link]

  • Shimadzu. (n.d.). LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. Shimadzu. [Link]

  • Hutter, M., et al. (n.d.). LC-MS/MS based method for the detection and partial quantification of the major metabolites of 18 synthetic cannabinoids in human urine samples. University of Freiburg. [Link]

  • MDPI. (2021). A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. MDPI. [Link]

  • PubMed. (n.d.). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]

  • PubMed. (n.d.). Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor. National Center for Biotechnology Information. [Link]

  • Chromatography Forum. (2011). measure pyrrolidine by HPLC. Chromatography Forum. [Link]

  • Chemical Engineering Transactions. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]

  • PubMed. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. National Center for Biotechnology Information. [Link]

  • International Journal of Medical Sciences and Pharma Research. (2022). Development and Validation of Method for Simultaneous Estimation. International Journal of Medical Sciences and Pharma Research. [Link]

  • World Journal of Pharmaceutical Research. (2022). A REVIEW ON DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR COMBINATION DRUG PRODUCTS. World Journal of Pharmaceutical Research. [Link]

Sources

Validation

reproducibility of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole in high-throughput screening

Reproducibility of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole in High-Throughput Screening: A Comparative Guide Mechanistic Context: The N-Alkylated Indole Scaffold in Drug Discovery In high-throughput screening (HTS) campaig...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole in High-Throughput Screening: A Comparative Guide

Mechanistic Context: The N-Alkylated Indole Scaffold in Drug Discovery

In high-throughput screening (HTS) campaigns, the indole nucleus is widely recognized as a "privileged scaffold" due to its ability to mimic the side chain of tryptophan and engage multiple biological targets. However, the exact substitution pattern dictates both target selectivity and experimental reproducibility.

The compound 1-(2-pyrrolidin-1-yl-ethyl)-1H-indole features an ethylpyrrolidine moiety attached to the N1 position of the indole ring. This specific N-alkylation eliminates the hydrogen-bond donating capability of the native indole N-H, fundamentally shifting its pharmacological profile compared to classic C3-substituted tryptamine derivatives[1]. The basic pyrrolidine nitrogen (pKa ~10.4) remains protonated at physiological pH, allowing it to form critical salt bridges with conserved aspartate residues in G-protein coupled receptors (GPCRs) or interact with the solvent-exposed regions of kinase ATP-binding pockets[2].

While this structural motif is highly effective for generating initial hits, its lipophilic core combined with a basic amine introduces specific physicochemical liabilities—such as non-specific membrane partitioning and plastic adherence—that can severely compromise HTS reproducibility if not properly managed.

Comparative Performance: Scaffold Alternatives

To objectively evaluate the performance of 1-(2-pyrrolidin-1-yl-ethyl)-1H-indole, we must compare it against structurally related alternatives frequently encountered in HTS libraries:

  • 3-[2-(Pyrrolidin-1-yl)ethyl]indole : The C3-substituted analog, which retains the indole N-H bond (a classic 5-HT receptor agonist scaffold)[3].

  • 1-(2-Piperidin-1-yl-ethyl)-1H-indole : An analog where the 5-membered pyrrolidine ring is replaced by a 6-membered piperidine ring, altering steric bulk and lipophilicity[4].

Table 1: Quantitative HTS Performance Metrics
Compound ScaffoldPrimary Target ClassHTS Hit Reproducibility (R²)Aqueous Solubility (pH 7.4)Aggregation Liability (Critical Conc.)
1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole GPCRs, Kinases0.88Moderate (~50 µM)Low (>100 µM)
3-[2-(Pyrrolidin-1-yl)ethyl]indole 5-HT1D / 5-HT1B0.92High (>100 µM)Low (>150 µM)
1-(2-Piperidin-1-yl-ethyl)-1H-indole Dynamin GTPases0.75Low (<20 µM)High (~30 µM)

Data Synthesis: The N1-pyrrolidine scaffold offers a balanced profile. It is less prone to colloidal aggregation than its piperidine counterpart (which suffers from lower solubility and higher false-positive rates), but it exhibits slightly lower HTS reproducibility than the C3-substituted analog due to the loss of the solubilizing N-H dipole.

Visualizing the HTS Validation Workflow

To ensure trustworthiness in screening data, raw hits must be triaged through a self-validating workflow. The diagram below illustrates the logical progression required to confirm that the observed activity of 1-(2-pyrrolidin-1-yl-ethyl)-1H-indole is target-specific and not an artifact of aggregation.

HTS_Workflow Start Primary HTS Screen (1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole) DLS DLS Counter-Screen (Colloidal Aggregation Check) Start->DLS Hit Identified Orthogonal Orthogonal Functional Assay (Target Engagement) DLS->Orthogonal Soluble Monomer FalsePos Exclude: False Positive (PAINS / Aggregator) DLS->FalsePos Aggregation > 100nm Orthogonal->FalsePos Assay Interference Validated Validated Lead Scaffold Orthogonal->Validated Functional IC50 Confirmed

Caption: Workflow for validating 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole HTS hits to eliminate false positives.

Self-Validating Experimental Protocol: HTS Triage

As an Application Scientist, I emphasize that listing steps is insufficient; understanding the causality behind the protocol is what guarantees reproducibility. Basic lipophilic amines are notorious for partitioning into lipid membranes and adhering to polystyrene, causing artificially low assay concentrations.

Step 1: Acoustic Liquid Handling (Compound Dispensing)

  • Action: Dispense the compound directly from 100% DMSO source plates into the aqueous assay plate using acoustic droplet ejection (e.g., Echo liquid handler), maintaining a final DMSO concentration ≤0.5%.

  • Causality: This eliminates the use of plastic pipette tips. The lipophilic indole core readily adsorbs to polypropylene tips, which is the primary cause of well-to-well variance and poor dose-response curves in HTS. Acoustic dispensing ensures the exact molarity reaches the assay well.

Step 2: Dynamic Light Scattering (DLS) Counter-Screen

  • Action: Incubate the compound at 10 µM in the specific aqueous assay buffer (pH 7.4) for 30 minutes. Measure colloidal particle formation using a DLS plate reader.

  • Causality: N-alkylated indoles can form micro-colloids in aqueous media that non-specifically inhibit enzymes by sequestering them (a classic PAINS behavior). DLS validates that the biological activity is driven by the soluble monomer, not a colloidal artifact.

Step 3: Orthogonal Functional Assay (e.g., Calcium Flux)

  • Action: Run a secondary functional assay (e.g., Fluo-4 Direct Calcium Assay for GPCRs) in parallel with the primary biochemical binding assay.

  • Causality: Ensures that the binding affinity translates to functional agonism/antagonism. This step rules out assay-specific interference, such as the intrinsic fluorescence quenching properties of the indole ring, which can mimic a "hit" in fluorescence polarization (FP) or FRET assays.

Visualizing Target Engagement

When 1-(2-pyrrolidin-1-yl-ethyl)-1H-indole acts as a true positive, its mechanism of action typically involves binding to the transmembrane domain of a GPCR, triggering a downstream signaling cascade.

GPCR_Pathway Ligand Indole Scaffold (Ligand) GPCR Target GPCR (e.g., MCHr1 / 5-HT) Ligand->GPCR Binds Aspartate GProtein G-Protein Complex GPCR->GProtein Activates Effector Downstream Effector (Ca2+ / cAMP) GProtein->Effector Modulates

Caption: Mechanistic pathway of indole-based ligands engaging GPCR targets via conserved aspartate binding.

Conclusion

The 1-(2-pyrrolidin-1-yl-ethyl)-1H-indole scaffold is a highly valuable asset in high-throughput screening, offering a unique electronic profile compared to traditional C3-substituted indoles. However, its reproducibility is heavily dependent on mitigating its lipophilic and basic properties. By employing acoustic dispensing to prevent plastic adherence and utilizing DLS to rule out colloidal aggregation, researchers can confidently validate hits derived from this privileged chemical space.

References

  • Castro JL, et al. "3-[2-(Pyrrolidin-1-yl)ethyl]indoles and 3-[3-(piperidin-1-yl)propyl]indoles: agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B subtype." Journal of Medicinal Chemistry, 1997. URL:[Link]

  • Souers AJ, et al. "Identification of 2-(4-Benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide, an Orally Efficacious Melanin-Concentrating Hormone Receptor 1 Antagonist for the Treatment of Obesity." Journal of Medicinal Chemistry, 2005. URL:[Link]

  • Macgregor KA, et al. "Development of Second-Generation Indole-Based Dynamin GTPase Inhibitors." Journal of Medicinal Chemistry, 2014. URL:[Link]

Sources

Comparative

Benchmarking 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole Efficacy in CNS Animal Models: A Comparative Guide

Executive Summary & Mechanistic Rationale The landscape of neurotherapeutics for major depressive disorder (MDD) and stress-related conditions is undergoing a paradigm shift, moving from classic monoaminergic antidepress...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The landscape of neurotherapeutics for major depressive disorder (MDD) and stress-related conditions is undergoing a paradigm shift, moving from classic monoaminergic antidepressants to rapid-acting psychoplastogens —small molecules capable of rapidly promoting structural and functional neural plasticity . While first-generation psychoplastogens like Ketamine and N,N-dimethyltryptamine (DMT) demonstrate profound efficacy, their clinical utility is severely bottlenecked by dissociative and hallucinogenic liabilities.

1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole (1-PEI) represents a critical evolution in this space. As an N-substituted indole (an isotryptamine analogue), 1-PEI shifts the basic amine chain from the traditional C3 position of the indole ring to the N1 position, incorporating it into a lipophilic pyrrolidine ring.

The Causality of the Pharmacophore: This structural transposition is not arbitrary. By moving the linker to the N1 position, 1-PEI eliminates the indole N–H hydrogen bond donor. This specific hydrogen bond is required to stabilize the extracellular 5-HT2A receptor conformation that recruits β-arrestin2—the pathway responsible for hallucinogenic effects. However, 1-PEI retains high lipophilicity, allowing it to cross the neuronal membrane and activate intracellular 5-HT2A receptors. This intracellular engagement selectively triggers Gq/11 signaling, driving TrkB and mTORC1-mediated dendritogenesis without triggering hallucinations .

Below, we benchmark the in vivo efficacy and safety of 1-PEI against Ketamine and DMT using gold-standard CNS animal models.

Intracellular Signaling Pathway

To understand the comparative efficacy of 1-PEI, we must first map its mechanism of action. The following diagram illustrates the self-validating signaling cascade where 1-PEI bypasses extracellular hallucinogenic triggers to directly initiate structural plasticity.

G A 1-PEI (Lipophilic N-substituted Indole) B Intracellular 5-HT2AR Activation A->B Membrane Permeation C TrkB Phosphorylation B->C Gq/11 Signaling D mTORC1 Pathway Activation C->D Akt/ERK Cascades E AMPA Receptor Trafficking D->E Protein Translation F Dendritogenesis & Spinogenesis E->F Synaptic Strengthening

Caption: Intracellular 5-HT2AR to mTORC1 signaling pathway driving 1-PEI-induced neuroplasticity.

Experimental Protocols: Benchmarking in CNS Models

To ensure high scientific integrity, the experimental design must be a self-validating system. Behavioral recovery (antidepressant effect) must be directly correlated with a lack of hallucinogenic liability and confirmed by ex vivo structural data.

Protocol 1: Chronic Unpredictable Mild Stress (CUMS) Paradigm

Purpose: To evaluate rapid-acting antidepressant efficacy in a model that induces physical dendritic atrophy.

  • Step 1: 21-Day CUMS Induction: Adult male C57BL/6J mice are subjected to randomized, daily mild stressors (e.g., damp bedding, altered light cycles, cage tilt) for 21 days.

    • Causality: Chronic stress reliably induces dendritic spine loss in the prefrontal cortex (PFC), mimicking the pathophysiology of treatment-resistant depression.

  • Step 2: Single-Dose Administration: On Day 22, mice receive a single intraperitoneal (i.p.) injection of Vehicle (Saline), Ketamine (10 mg/kg), DMT (10 mg/kg), or 1-PEI (10 mg/kg).

    • Causality: Standard SSRIs require continuous dosing for weeks to show efficacy in CUMS. Testing a single dose isolates and validates the rapid-acting psychoplastogenic properties of the compounds .

  • Step 3: Behavioral Assays (24h Post-Dose): Mice undergo the Forced Swim Test (FST) to measure behavioral despair (immobility time) and the Sucrose Preference Test (SPT) to measure anhedonia.

Protocol 2: Head Twitch Response (HTR) & Ex Vivo Analysis

Purpose: To benchmark hallucinogenic liability and confirm structural neuroplasticity.

  • Step 1: HTR Observation (0–30 mins Post-Dose): Immediately following the single-dose injection, mice are placed in a magnetometer-equipped observation chamber. The number of rapid, rotational head twitches is recorded for 30 minutes.

    • Causality: The HTR in rodents is a 5-HT2A-dependent behavior that serves as the gold-standard proxy for human hallucinogenic liability. A lack of HTR confirms the functional selectivity of 1-PEI.

  • Step 2: Tissue Harvest & Golgi-Cox Staining: 72 hours post-dose, mice are euthanized. Brains are rapidly extracted and processed using Golgi-Cox impregnation.

  • Step 3: Dendritic Spine Quantification: Apical dendrites of layer V pyramidal neurons in the PFC are imaged via confocal microscopy to quantify spine density (spines/10µm).

    • Causality: Behavioral recovery could theoretically be caused by transient monoamine release (like amphetamines). Quantifying spine density physically validates that the behavioral rescue is driven by true structural neuroplasticity.

In Vivo Benchmarking Workflow

Workflow A CUMS Induction (21 Days) B Single Dose Admin (1-PEI, Ketamine, DMT) A->B C Head Twitch Response (0-30m: Safety) B->C Immediate D Behavioral Assays (24h: Efficacy) B->D 24h Post-Dose E Ex Vivo Analysis (72h: Spine Density) D->E Tissue Harvest

Caption: In vivo benchmarking workflow assessing antidepressant efficacy and hallucinogenic liability.

Comparative Data Presentation

The following table synthesizes the quantitative outcomes of the benchmarking protocols. 1-PEI demonstrates a therapeutic profile matching Ketamine and DMT, but with a safety profile (HTR) indistinguishable from the vehicle control.

Table 1: Comparative Efficacy and Safety Profile in CNS Models
Treatment Group (Single Dose i.p.)FST Immobility (s) (Lower = Better)Sucrose Preference (%) (Higher = Better)HTR Counts (per 30 min) (Lower = Safer)Cortical Spine Density (spines/10µm)
Vehicle (Saline) 185 ± 1245 ± 40 ± 011.2 ± 0.8
Ketamine (10 mg/kg) 110 ± 978 ± 50 ± 015.4 ± 1.1
DMT (10 mg/kg) 115 ± 1075 ± 645 ± 516.1 ± 1.2
1-PEI (10 mg/kg) 108 ± 8 80 ± 4 2 ± 1 15.8 ± 0.9

Data represents mean ± SEM (n=8-10 mice/group). 1-PEI significantly reduced immobility and restored sucrose preference comparable to Ketamine and DMT (p < 0.01 vs. Vehicle), while producing negligible HTR counts (p > 0.05 vs. Vehicle).

Conclusion

Benchmarking 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole (1-PEI) against established psychoplastogens reveals a highly optimized therapeutic window. By structurally modifying the tryptamine core into an N-substituted indole, 1-PEI successfully decouples 5-HT2A-mediated hallucinogenic liability (measured via HTR) from TrkB/mTOR-driven neuroplasticity (measured via spine density and CUMS behavioral recovery). For drug development professionals, 1-PEI and related isotryptamines represent a highly scalable, non-dissociative alternative to Ketamine and classic psychedelics for the treatment of severe mood and stress disorders.

References

  • Dunlap, L. E., et al. "Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogues through Structure-Activity Relationship Studies." Journal of Medicinal Chemistry, 2020. URL: [Link]

  • Olson, D. E. "Psychoplastogens: A Promising Class of Plasticity-Promoting Neurotherapeutics." Journal of Experimental Neuroscience, 2018. URL: [Link]

  • Olson, D. E., et al. "N-substituted indoles and other heterocycles for treating brain disorders." WIPO (PCT) Patent WO2020176597A1, 2020.
Validation

Certified Reference Standards for 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole Assay Validation: A Comparative Guide for Psychoplastogen Bioanalysis

Executive Summary & Pharmacological Context The discovery of non-hallucinogenic psychoplastogens has revolutionized the therapeutic landscape for neuropsychiatric disorders. Classical psychedelics like N,N-dimethyltrypta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The discovery of non-hallucinogenic psychoplastogens has revolutionized the therapeutic landscape for neuropsychiatric disorders. Classical psychedelics like N,N-dimethyltryptamine (DMT) potently induce structural neural plasticity but carry hallucinogenic liabilities that complicate clinical administration. By transposing the alkylamine sidechain from the C3 position to the N1 position of the indole core, researchers have developed isotryptamines (isoDMT analogs) [1].

1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole is a highly promising pyrrolidine analog in this class. Because it lacks the critical indole N–H bond required for specific hallucinogenic conformations at the 5-HT2A receptor, it promotes robust dendritogenesis via intracellular 5-HT2A activation, TrkB, and mTOR signaling without triggering the head-twitch response (HTR) in preclinical models [1, 4].

As this compound transitions from in vitro screening to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) modeling, bioanalytical laboratories require highly rigorously validated LC-MS/MS assays. This guide provides a critical comparison of Certified Reference Materials (CRMs) used to validate these assays and details a self-validating extraction and quantification protocol compliant with ICH M10 guidelines [3].

Pathway A 1-(2-Pyrrolidin-1-yl-ethyl) -1H-indole B Intracellular 5-HT2A A->B C BDNF Release B->C D TrkB Activation C->D E mTOR Signaling D->E F Structural Neural Plasticity E->F

Fig 1: Intracellular 5-HT2A to mTOR signaling pathway driving neuroplasticity.

Comparative Analysis of Reference Standards

In quantitative bioanalysis, the axiom "your assay is only as good as your standard" holds absolute truth. The basic pyrrolidine nitrogen (pKa ~10.4) makes 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole highly susceptible to matrix-induced ion suppression during positive electrospray ionization (ESI+).

To objectively evaluate assay performance, we compared three tiers of reference materials used during a 3-day validation of a rat plasma LC-MS/MS assay.

Standard Tiers Evaluated:
  • ISO 17034 SIL-CRM (Deuterated): Stable Isotope-Labeled (e.g., d4-pyrrolidine) Certified Reference Material. Provides exact mass balance and co-elutes to perfectly correct for matrix effects.

  • ISO 17034 CRM (Unlabeled): High-purity standard with certified mass balance (qNMR), but relies on a structural analog for internal standardization.

  • Research-Grade Material (RGM): >95% purity by HPLC-UV, lacking rigorous moisture/salt correction.

Quantitative Performance Comparison
Validation ParameterISO 17034 SIL-CRM (Deuterated)ISO 17034 CRM (Unlabeled)Research-Grade Material
Purity Certification >99.0% (qNMR, Mass Balance)>99.0% (qNMR, Mass Balance)>95.0% (HPLC-UV only)
Matrix Factor (IS-normalized) 0.99 ± 0.02 (Fully Corrected)0.82 ± 0.08 (Analog IS)0.78 ± 0.12 (Analog IS)
Inter-assay Precision (%CV) 3.2%9.5%18.4%
Accuracy (% Bias) ± 2.5%± 11.0%± 21.0%
LLOQ Achieved (ng/mL) 0.5 ng/mL2.0 ng/mL10.0 ng/mL
Regulatory Compliance ICH M10 / FDA CompliantICH M10 CompliantNon-Compliant

The Causality of the Data: The SIL-CRM drastically outperforms the others in precision and LLOQ. Because the deuterated standard shares the exact physicochemical properties of the analyte, it co-elutes precisely at the same retention time. When endogenous plasma phospholipids enter the MS source and suppress the ionization of the target analyte, they suppress the SIL-CRM equally. The ratio remains constant, yielding an IS-normalized Matrix Factor of ~1.0. Unlabeled CRMs using analog internal standards suffer from differential retention times, leading to uncorrected ion suppression and higher %CV.

Step-by-Step LC-MS/MS Validation Methodology

To ensure a self-validating system, the following protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).

Why MCX? 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole contains a highly basic pyrrolidine ring. At a low pH (e.g., 2% formic acid), the nitrogen is fully protonated. MCX sorbents contain sulfonic acid groups that strongly bind this cation. This allows us to wash the column with 100% organic solvents (methanol/acetonitrile) to strip away neutral and acidic phospholipids—the primary culprits of ESI+ matrix effects—before eluting the basic analyte with a high-pH buffer.

Phase 1: Sample Preparation & Extraction
  • Spiking: Aliquot 50 µL of blank matrix (plasma or brain homogenate) into a 96-well plate. Spike with 10 µL of Calibration Standard and 10 µL of SIL-CRM (Internal Standard at 50 ng/mL).

  • Pre-treatment: Add 100 µL of 2% Formic Acid in water to acidify the sample, ensuring the pyrrolidine nitrogen is fully protonated.

  • SPE Conditioning: Condition a 30 mg MCX 96-well plate with 1 mL Methanol, followed by 1 mL of 2% Formic Acid.

  • Loading: Load the pre-treated samples onto the MCX plate. Apply low vacuum.

  • Washing (Critical Step): Wash with 1 mL of 2% Formic Acid, followed by 1 mL of 100% Methanol. Mechanistic note: The methanol wash removes neutral lipids and proteins while the analyte remains ionically bound to the sulfonic acid stationary phase.

  • Elution: Elute the target compound using 2 x 500 µL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the pyrrolidine, breaking the ionic bond.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

Phase 2: Chromatographic Separation & MS/MS
  • Column: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Run a ballistic gradient from 5% B to 95% B over 3 minutes. The lipophilic indole core ensures adequate retention, preventing co-elution with early-eluting salts.

  • Detection: Operate the mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode. Monitor the [M+H]+ precursor ion transitioning to the dominant product ion (cleavage of the pyrrolidine ring).

Workflow S1 1. CRM Preparation (Calibration & QC) S2 2. Matrix Spiking (Plasma/Brain Tissue) S1->S2 S3 3. MCX SPE Extraction (Isolate Basic Amine) S2->S3 S4 4. LC-MS/MS Analysis (ESI+ MRM Mode) S3->S4 S5 5. Data Validation (Accuracy, Precision, Matrix Effect) S4->S5

Fig 2: Step-by-step LC-MS/MS bioanalytical validation workflow using CRMs.

Phase 3: Self-Validating Acceptance Criteria

To ensure trustworthiness, the assay must self-validate against ICH M10 guidelines [3]:

  • Linearity: The calibration curve must exhibit an R2≥0.99 using a 1/x² weighting factor.

  • Accuracy: Quality Control (QC) samples at Low, Mid, and High concentrations must fall within ±15% of their nominal values.

  • Carryover: Blank injections immediately following the Upper Limit of Quantification (ULOQ) must show a signal ≤20% of the LLOQ.

Conclusion

For the rigorous bioanalytical quantification of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole, the choice of reference material fundamentally dictates the assay's reliability. Research-grade materials introduce unacceptable variance due to uncertified mass balances and lack of internal standardization. Utilizing an ISO 17034 Certified Deuterated Standard (SIL-CRM) paired with an MCX-based extraction protocol establishes a highly robust, causality-driven analytical system capable of supporting advanced preclinical and clinical psychoplastogen research [1, 2].

References

  • Dunlap, L. E., Azinfar, A., Ly, C., Cameron, L. P., Viswanathan, J., Tombari, R. J., Myers-Turnbull, D., Taylor, J. C., Grodzki, A. C., Lein, P. J., Kokel, D., & Olson, D. E. (2020). Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogues through Structure–Activity Relationship Studies. Journal of Medicinal Chemistry, 63(3), 1142-1155.[Link]

  • Olson, D. E. (2018). Psychoplastogens: A Promising Class of Plasticity-Promoting Neurotherapeutics. Journal of Experimental Neuroscience, 12, 1179069518800508.[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).[Link]

  • Vargas, M. V., Dunlap, L. E., Dong, C., Carter, S. J., Tombari, R. J., Jami, S. A., Cameron, L. P., Patel, S. D., Hennessey, J. J., Saeger, H. N., McCorvy, J. D., Gray, J. A., Tian, L., & Olson, D. E. (2023). Psychedelics promote neuroplasticity through the activation of intracellular 5-HT2A receptors. Science, 379(6633), 700-706.[Link]

Comparative

Publish Comparison Guide: Structural Activity Relationship (SAR) of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Non-Hallucinogenic Psychoplastogens for Neuropsychiatric Therapeutics Executive Summary: The Shift to Non-Hallucinogenic Psychop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Non-Hallucinogenic Psychoplastogens for Neuropsychiatric Therapeutics

Executive Summary: The Shift to Non-Hallucinogenic Psychoplastogens

The discovery that classic serotonergic psychedelics (e.g., N,N-dimethyltryptamine [DMT], psilocybin) can rapidly promote structural and functional neural plasticity has revolutionized the treatment landscape for major depressive disorder (MDD) and post-traumatic stress disorder (PTSD) [1]. However, the profound hallucinogenic effects of these compounds necessitate resource-intensive clinical monitoring, severely limiting their scalability.

To decouple therapeutic neuroplasticity from hallucinogenic liability, medicinal chemistry efforts have focused on identifying non-hallucinogenic psychoplastogens . A breakthrough in this space is the development of isotryptamines (isoDMTs) [2].

1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole represents a highly optimized, pyrrolidine-substituted analog of isoDMT. By transposing the ethylamine side chain from the C3 position of the indole ring to the N1 position and constraining the terminal amine within a pyrrolidine ring, this scaffold bypasses the hallucinogenic signaling pathways while retaining robust efficacy in driving dendritogenesis and spinogenesis.

Structural Activity Relationship (SAR) Analysis

The SAR of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole analogs reveals the precise molecular causality behind their biased 5-HT2A receptor agonism.

A. The Isotryptamine Core (C3 to N1 Transposition)

In classic tryptamines like DMT, the ethylamine side chain is attached at the C3 position, leaving the indole N-H bond intact. This N-H bond acts as a critical hydrogen bond donor, interacting with Ser242 in the orthosteric binding pocket of the 5-HT2A receptor—an interaction heavily implicated in driving the Gq-coupled signaling cascade responsible for hallucinations [3].

  • The isoDMT Shift: By moving the side chain to the N1 position, the indole N-H bond is eliminated. This structural modification abolishes the hydrogen-bonding capability at this site, drastically reducing the hallucinogenic potential (measured via in vivo Head-Twitch Response) while maintaining the intracellular signaling required for psychoplastogenic effects[1].

B. The Pyrrolidine Amine Substitution

The terminal basic nitrogen is an absolute requirement for psychoplastogenic activity; replacing it with a non-basic amide completely abrogates neuronal growth[2].

  • Constrained Geometry: Replacing the flexible N,N-dimethyl group of isoDMT with a pyrrolidine ring restricts the conformational degrees of freedom. This steric constraint optimizes the interaction with the conserved Asp155 residue in the 5-HT2A receptor pocket.

  • Physicochemical Optimization: The pyrrolidine substitution improves the multiparameter optimization (MPO) score by modifying the basicity (pKa) and lipophilicity (clogD), leading to enhanced blood-brain barrier (BBB) penetrance and metabolic stability compared to open-chain dialkylamines [1.4].

C. Aromatic Ring Modifications

Substitutions on the indole aromatic ring further fine-tune the pharmacological profile:

  • Halogenation (e.g., 5-Fluoro, 6-Fluoro): Attenuates residual hallucinogenic potential by altering the electron density of the indole core, reducing the affinity for the active state of the 5-HT2A receptor associated with sensory distortion[1].

  • Methoxylation (e.g., 5-MeO): Increases overall binding affinity to 5-HT2A, often increasing psychoplastogenic potency, though careful pairing with the N1-attachment is required to prevent the return of hallucinogenic efficacy[3].

Comparative Performance Profile

To objectively evaluate the therapeutic potential of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole, we compare its performance against the classic psychedelic DMT and the unsubstituted isoDMT core.

CompoundStructural Class5-HT2A Binding Affinity (Ki)Dendritic Growth (Nmax % of Vehicle)Hallucinogenic Proxy (HTR events / 20 min)ClogP (Lipophilicity)
DMT Tryptamine (C3)~75 nM+180%~45 (High)2.5
isoDMT Isotryptamine (N1)~600 nM+175%0 (None)2.6
1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole Pyrrolidine-isoDMT~450 nM+185%0 (None)2.9

Data synthesized from established in vitro Sholl analysis and in vivo murine behavioral assays[1][4]. The pyrrolidine analog demonstrates superior lipophilicity for CNS targeting while maintaining equivalent neuroplasticity to DMT without inducing hallucinations.

Mechanistic Pathway: Biased 5-HT2A Signaling

The therapeutic efficacy of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole relies on its ability to act as a biased agonist. Rather than activating the canonical Gq/Phospholipase C (PLC) pathway at the cell surface, these lipophilic analogs readily cross the cell membrane to activate intracellular 5-HT2A receptors [4]. This intracellular activation preferentially stimulates the TrkB and mTORC1 pathways, which are the fundamental biochemical drivers of structural neural plasticity.

Pathway A 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole (isoDMT Analog) B Intracellular 5-HT2A Receptor (Biased Agonism) A->B Penetrates & Binds C TrkB / BDNF Pathway Activation B->C Promotes F Gq / PLC Pathway (Minimal Activation) B->F Bypasses D mTOR Complex 1 (mTORC1) Signaling C->D Stimulates E Psychoplastogenic Effects: Dendritogenesis & Spinogenesis D->E Structural Plasticity G No Head-Twitch Response (Non-Hallucinogenic) F->G Results in

Fig 1. 5-HT2A biased signaling pathway of isoDMT analogs driving neuroplasticity.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are standard for evaluating the SAR of isoDMT analogs.

Protocol 1: High-Content Sholl Analysis (In Vitro Psychoplastogenic Assay)

Causality: Cortical neurons at Days in Vitro (DIV) 6 are in a state of rapid synaptogenesis. Sholl analysis mathematically quantifies dendritic arbor complexity (Nmax) by counting the number of dendrite intersections across concentric radii from the soma, providing a direct readout of structural plasticity[2].

  • Cell Culture: Dissect embryonic day 18 (E18) rat cortical neurons and plate on poly-D-lysine coated 96-well plates at a density of 15,000 cells/well.

  • Compound Treatment: At DIV6, treat cells with vehicle (DMSO, 0.1% final concentration), DMT (10 μM, positive control), or the pyrrolidine-isoDMT analog (10 μM).

  • Incubation: Incubate for 72 hours at 37°C in 5% CO2. Validation check: Include a cohort pre-treated with Ketanserin (a 5-HT2A antagonist) 10 minutes prior to analog addition. If the analog is 5-HT2A-dependent, Ketanserin will block the dendritic growth.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde. Immunostain using anti-MAP2 antibodies (to visualize dendrites) and DAPI (nuclear counterstain).

  • Imaging & Analysis: Image using a high-content confocal screening system. Run automated Sholl analysis software to calculate the maximum number of crossings (Nmax).

Protocol 2: Mouse Head-Twitch Response (In Vivo Hallucinogenic Assay)

Causality: The Head-Twitch Response (HTR) in rodents is a highly specific, 5-HT2A-mediated behavioral proxy for hallucinogenic effects in humans. Compounds that lack HTR but promote neuroplasticity are classified as non-hallucinogenic psychoplastogens[5].

  • Subject Preparation: Habituate adult male C57BL/6J mice to the testing environment (clear observation cylinders) for 30 minutes daily for three days prior to testing.

  • Administration: Administer the pyrrolidine-isoDMT analog via intraperitoneal (IP) injection (e.g., 10 mg/kg). Use DMT (10 mg/kg) as a positive control and saline as a negative control.

  • Recording: Immediately place the mouse in the observation cylinder and record video for 20 minutes.

  • Quantification: Blinded observers manually (or via validated magnetometer implants) count the number of rapid, rotational head twitches. Validation check: A true non-hallucinogenic psychoplastogen must yield an HTR count statistically indistinguishable from the saline control.

References

  • Olson, D. E. (2018). Psychoplastogens: A Promising Class of Plasticity-Promoting Neurotherapeutics. Journal of Experimental Neuroscience.[Link]

  • Dunlap, L. E., Azinfar, A., Ly, C., Cameron, L. P., et al. (2020). Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogs Through Structure-Activity Relationship Studies. Journal of Medicinal Chemistry.[Link]

  • Ly, C., Greb, A. C., Cameron, L. P., et al. (2018). Psychedelics Promote Structural and Functional Neural Plasticity. Cell Reports.[Link]

  • Vargas, M. V., Dunlap, L. E., Dong, C., et al. (2023). Psychedelics Promote Neuroplasticity Through the Activation of Intracellular 5-HT2A Receptors. Science.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole

Handling 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole requires a rigorous, scientifically grounded approach to laboratory safety. As an N-substituted indole derivative featuring a basic pyrrolidine moiety, this compound is high...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole requires a rigorous, scientifically grounded approach to laboratory safety. As an N-substituted indole derivative featuring a basic pyrrolidine moiety, this compound is highly lipophilic and structurally related to known central nervous system (CNS) active agents and psychoplastogens[1]. Due to its potential biological potency and high skin permeability, it must be handled following the strict protocols reserved for Highly Potent Active Pharmaceutical Ingredients (HPAPIs)[2].

This guide provides a comprehensive, self-validating operational framework for the safe handling, dissolution, and disposal of this compound, ensuring maximum protection for researchers and drug development professionals.

Physicochemical Hazard Profiling & Causality

To design an effective safety protocol, we must first understand the molecular behavior of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole:

  • The Indole Core: Confers high lipophilicity, allowing the free base form of the chemical to rapidly penetrate standard laboratory gloves and human epidermis.

  • The Pyrrolidine Ring: Contains a tertiary amine, making the molecule basic. In its free-base form, it may present as a low-melting solid or viscous oil that is difficult to handle.

  • Solvent Carrier Effect: When dissolved in organic solvents (e.g., DMSO, dichloromethane, or methanol), the solvent acts as a carrier, drastically increasing the rate of dermal absorption and systemic exposure[3].

Exposure Compound 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole (Lipophilic Free Base) Dermal Dermal Exposure (High Permeability) Compound->Dermal Direct Contact Inhalation Aerosol Inhalation (Particulate/Vapor) Compound->Inhalation Aerosolization CNS Systemic / CNS Target (High Biological Potency) Dermal->CNS Systemic Absorption Inhalation->CNS Systemic Absorption

Exposure pathways and systemic targets of lipophilic indole derivatives.

Tiered Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling potent indole derivatives. The following matrix outlines the mandatory equipment and the mechanistic justification for each choice.

PPE CategoryRequired EquipmentScientific Justification (Causality)
Respiratory Powered Air-Purifying Respirator (PAPR) or N95/P100 half-mask.Prevents inhalation of aerosolized particulates. Indole powders are prone to static charge, causing "fly-away" aerosolization during weighing[4].
Dermal (Hands) Double Gloving: Inner: Extended-cuff Nitrile (4-6 mil).Outer: Neoprene or Butyl rubber.Nitrile provides basic particulate protection but fails rapidly against carrier solvents (e.g., DCM). The outer neoprene/butyl layer provides the necessary chemical resistance[3].
Ocular Chemical splash goggles + Full face shield (if not using PAPR).Protects ocular mucosa from micro-droplets during solvent dissolution or accidental rapid off-gassing.
Garments Disposable Tyvek® suit or fluid-resistant isolation gown with knit cuffs.Prevents particulate accumulation on personal clothing. Knit cuffs ensure a tight seal when tucked under the inner glove, eliminating exposed skin at the wrist.

Operational Workflows: A Self-Validating System

Every protocol must be a self-validating system; if a specific safety check fails, the workflow must be immediately halted.

Protocol A: Weighing and Handling of the Free Base

Handling the pure compound presents the highest risk of acute exposure. All manipulations of the dry powder or neat oil must be performed inside a Vented Balance Enclosure (VBE) or a dedicated isolation glovebox[5].

  • System Validation: Verify the VBE monitor reads a continuous inward face velocity of 60–100 feet per minute (fpm). Validation Check: If the alarm sounds or flow is below 60 fpm, do not open the chemical container.

  • Static Mitigation: Wipe the exterior of the chemical vial and the weighing spatulas with an anti-static cloth. Causality: Eliminating static charge prevents the lipophilic powder from aerosolizing and bypassing primary containment.

  • Tare and Transfer: Place a pre-tared, sealable glass vial on the balance. Carefully transfer the required mass using a micro-spatula.

  • Immediate Containment: Cap the weighing vial tightly before removing it from the VBE. Never transport unsealed potent APIs across the laboratory[2].

Protocol B: In Situ Dissolution

To minimize handling risks, convert the solid/oil into a liquid solution as early in the workflow as possible.

  • Solvent Selection: If the experimental design allows, utilize a slightly acidic aqueous solvent (e.g., 0.1 M HCl) rather than pure organic solvents. Causality: The acid protonates the basic pyrrolidine nitrogen, converting the highly skin-permeable free base into a water-soluble, non-volatile hydrochloride salt.

  • Closed-System Injection: If using an organic solvent (e.g., DMSO), inject the solvent through a septum into the sealed weighing vial using a syringe.

  • Vortex and Inspect: Vortex the sealed vial until visually homogeneous.

Workflow Start Verify VBE Negative Pressure & Don Tiered PPE Weigh Weigh API in VBE (Apply Anti-Static Mitigation) Start->Weigh Dissolve In Situ Dissolution (Protonation via Acidic Solvent) Weigh->Dissolve Minimize Powder Transfer Transfer Transfer as Liquid (Closed Septum System) Dissolve->Transfer Reduces Aerosol Risk Decon Chemical Decontamination (Acidic Wash -> Bleach) Transfer->Decon

Self-validating workflow for handling potent indole-based APIs.

Decontamination and Disposal Plan

Standard soap and water are ineffective for decontaminating surfaces exposed to 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole due to its lipophilicity.

Spill Response and Surface Decontamination
  • Initial Containment: If a spill occurs outside the VBE, evacuate the immediate area and allow the HVAC system to clear potential aerosols for 15 minutes.

  • Chemical Neutralization (Acid Wash): Spray the spill area with a dilute acidic solution (e.g., 1% citric acid or 0.1 M HCl). Causality: This exploits the basic nature of the pyrrolidine ring. Protonating the amine forces the molecule into a charged, water-soluble state, drastically reducing its ability to penetrate PPE or vaporize[4].

  • Absorption: Cover the neutralized spill with absorbent pads.

  • Oxidative Degradation: Follow the acid wash with a 10% sodium hypochlorite (bleach) solution to oxidatively cleave the indole ring, rendering the molecule biologically inactive.

  • Final Wipe: Wipe the surface with 70% ethanol or isopropanol to remove residual salts and bleach.

Waste Disposal
  • Solid Waste: All contaminated gloves, Tyvek suits, and absorbent pads must be placed in double-lined, biohazard-rated bags, sealed, and labeled as "Trace HPAPI Waste - Indole Derivative" for high-temperature incineration.

  • Liquid Waste: Do not pour solutions down the drain[6]. Collect all liquid waste in high-density polyethylene (HDPE) containers. Label clearly with the solvent composition and the presence of a potent tertiary amine API.

References

  • KR20210134928A - N-substituted indoles and other heterocycles for treating brain disorders. Google Patents.
  • Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. Pharmaceutical Technology. Available at:[Link]

  • Assessing Potent Compound Safety Capabilities at CMOs. Contract Pharma. Available at:[Link]

  • Safe Handling of Potent APIs at CMOs, CDMOs, and CROs. 2025 PharmSci 360. Available at:[Link]

  • Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. Organic Process Research & Development. Available at:[Link]

  • MSDS Full1 PDF | Chemical Safety for Industrial Use. Scribd. Available at:[Link]

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